9,10-Dihydrotrichodermol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4682-63-7 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1S,2R,5R,7R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodecane-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1 |
InChI Key |
IXUQSLJHJJOFOV-DMAIBOTGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C1)OC3C[C@H]([C@]2(C34CO4)C)O)C |
Canonical SMILES |
CC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
9,10-Dihydrotrichodermol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin of significant interest. Due to the limited availability of specific data for this compound, this document outlines general yet detailed protocols applicable to the broader class of trichothecenes, offering a robust starting point for research and development.
Natural Sources of this compound
This compound belongs to the trichothecene family of sesquiterpenoid mycotoxins produced by a diverse range of filamentous fungi. While specific data on this compound is scarce, the primary fungal genera known for producing trichothecenes are the most probable sources.
Table 1: Potential Fungal Sources of this compound and Related Trichothecenes
| Fungal Genus | Noteworthy Species | Common Substrates/Habitats |
| Trichoderma | T. brevicompactum | Soil, decaying wood, other fungi |
| Myrothecium | M. verrucaria (also known as Albifimbria verrucaria) | Plants, soil, cellulose-rich materials |
| Fusarium | F. graminearum, F. sporotrichioides | Cereals (wheat, corn, barley), soil |
| Stachybotrys | S. chartarum | Damp building materials, soil, decaying plant matter |
| Trichothecium | T. roseum | Decaying plant material, soil |
Trichoderma brevicompactum is a particularly relevant source, as it is known to produce trichodermol, the direct precursor to this compound.[1][2] Myrothecium verrucaria is another significant producer of a wide array of trichothecenes, although the presence of this compound has not been explicitly documented in the reviewed literature.
Isolation and Purification of Trichothecenes: A General Protocol
The following is a generalized protocol for the isolation and purification of trichothecenes from fungal cultures. This methodology can be adapted for the specific purpose of isolating this compound.
Fungal Cultivation and Extraction
Successful isolation begins with the cultivation of a high-yielding fungal strain on a suitable growth medium.
Experimental Protocol: Fungal Culture and Extraction
-
Inoculation and Incubation: Inoculate a suitable sterile liquid or solid substrate medium (e.g., Potato Dextrose Broth (PDB), rice medium) with a pure culture of the selected fungal strain. Incubate the culture under optimal conditions for mycotoxin production (typically 25-28°C for 14-28 days in the dark).
-
Extraction:
-
Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelial mat separately with a polar organic solvent such as ethyl acetate or a mixture of acetonitrile and water (e.g., 84:16 v/v).
-
Solid Culture: Dry and grind the solid substrate culture. Extract the ground material with an appropriate solvent system, such as acetonitrile/water, by shaking or sonication.
-
-
Solvent Removal: Concentrate the crude extract under reduced pressure using a rotary evaporator.
Extract Clean-up
A clean-up step is crucial to remove interfering compounds from the crude extract. Dispersive solid-phase extraction (d-SPE) and solid-phase extraction (SPE) are commonly employed techniques.
Experimental Protocol: Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Resuspend Extract: Resuspend the concentrated crude extract in an appropriate solvent.
-
Add Sorbents: Add a mixture of d-SPE sorbents, such as primary secondary amine (PSA) to remove polar interferences and C18 to remove non-polar interferences. Magnesium sulfate is often included to remove excess water.
-
Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing, followed by centrifugation to pellet the sorbents and precipitated impurities.
-
Collect Supernatant: Carefully collect the supernatant containing the trichothecenes for further purification.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the preferred method for the final purification of trichothecenes.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: Employ a reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution system with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Fraction Collection: Collect the fractions corresponding to the peak of interest based on retention time.
-
Purity Confirmation: Analyze the collected fractions for purity using analytical HPLC or LC-MS/MS.
Quantitative Analysis
For the quantification of this compound, a validated analytical method is required. Gas chromatography-mass spectrometry (GC-MS) after derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive techniques.
Table 2: Key Parameters for Quantitative Analysis of Trichothecenes
| Analytical Technique | Derivatization | Typical Column | Detection Method |
| GC-MS | Silylation (e.g., with BSTFA) or acylation (e.g., with heptafluorobutyric anhydride) | Capillary columns (e.g., DB-5ms, HP-1) | Electron Ionization (EI) or Chemical Ionization (CI) Mass Spectrometry |
| LC-MS/MS | Generally not required | Reversed-phase C18 | Electrospray Ionization (ESI) in positive or negative mode with Multiple Reaction Monitoring (MRM) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the generalized workflow for the isolation of this compound and a conceptual representation of its biosynthetic origin.
Caption: A flowchart illustrating the key stages in the isolation of this compound from fungal cultures.
Caption: A simplified diagram showing the likely biosynthetic relationship of this compound to its precursor.
References
- 1. Sesquiterpenoids and a steroid from the algicolous Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal trichothecene sesquiterpenes obtained from the culture broth of marine-derived Trichoderma cf. brevicompactum and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of 9,10-Dihydrotrichodermol in Fungi
This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,10-Dihydrotrichodermol, a simple trichothecene mycotoxin produced by various fungi, including Trichoderma and Fusarium species. This document is intended for researchers, scientists, and professionals in drug development who are interested in mycotoxin biosynthesis and the engineering of novel compounds.
Introduction to this compound
This compound belongs to the trichothecene family of mycotoxins, which are sesquiterpenoid compounds known for their toxicity to eukaryotes. They are potent inhibitors of protein synthesis. The core structure of trichothecenes is characterized by a tricyclic 12,13-epoxytrichothec-9-ene (EPT) skeleton. This compound is an early intermediate in the biosynthesis of more complex trichothecenes, such as T-2 toxin and deoxynivalenol (DON), in many Fusarium species. Understanding its formation is crucial for developing strategies to control mycotoxin contamination and for the potential biotechnological production of related compounds.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the mevalonate pathway, which provides the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP). The conversion of FPP to this compound is a multi-step process catalyzed by enzymes encoded by a cluster of genes, often referred to as the TRI gene cluster.
The pathway commences with the cyclization of the linear FPP molecule into the first dedicated intermediate, trichodiene. This is followed by a series of oxygenation reactions that decorate the trichodiene scaffold.
"Physical and chemical properties of 9,10-Dihydrotrichodermol"
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
9,10-Dihydrotrichodermol is a sesquiterpenoid mycotoxin belonging to the trichothecene family. These mycotoxins are produced by various fungal genera, including Trichoderma. As a derivative of trichodermol, this compound shares the characteristic 12,13-epoxytrichothec-9-ene core structure, which is crucial for its biological activity. This guide provides a detailed examination of the physical and chemical properties of this compound, its biological mechanism of action, and relevant experimental protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of specific data for the 9,10-dihydro derivative, properties for the closely related and more extensively studied parent compound, trichodermol, are also included for comparative purposes.
| Property | Value (this compound) | Value (Trichodermol) |
| Molecular Formula | C15H24O3 | C15H22O3[1] |
| Molecular Weight | 252.35 g/mol | 250.33 g/mol [1] |
| Appearance | White powder | - |
| Melting Point | 118-120 °C | - |
Spectral Data
Detailed spectral data for the definitive identification and characterization of trichothecenes is critical. While a complete dataset for this compound is not available, the following represents typical spectral characteristics for the parent compound, trichodermol.
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of trichodermin, a derivative of trichodermol. The mass spectrum of authentic trichodermol shows characteristic fragmentation patterns that can be used for its identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of trichothecenes. The chemical shifts are influenced by the various functional groups present on the core structure.
Biological Activity and Mechanism of Action
The primary mechanism of toxicity for trichothecenes, including this compound, is the inhibition of eukaryotic protein synthesis.[3][4] This occurs through their interaction with the 60S ribosomal subunit, specifically by binding to the peptidyl transferase site.[3][4] This binding event can interfere with different stages of translation:
-
Initiation: Some trichothecenes can prevent the proper association of ribosomal subunits or the binding of the initial tRNA.[3]
-
Elongation/Termination: Others, like trichodermin, inhibit the peptidyl transferase enzyme, which is responsible for forming peptide bonds, thus halting the elongation of the polypeptide chain.[3][5]
This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response .[6][7] This response leads to the activation of several mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[8][9][10] The activation of these pathways can ultimately lead to various cellular outcomes, including inflammation, cytokine gene expression, and apoptosis.[6][9]
Signaling Pathway
References
- 1. Trichodermol | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichothecene - Wikipedia [en.wikipedia.org]
- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - Trichothecenes - activates - MAPK [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - CoOccurrence - Trichothecenes - MAPK [biokb.lcsb.uni.lu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Trichoderma, and Stachybotrys.[1] These compounds are of significant interest due to their widespread contamination of agricultural commodities and their potent biological activities, which pose a threat to human and animal health.[2] Structurally, all trichothecenes share a common tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure, which is essential for their toxicity.[1][3] This guide focuses on 9,10-Dihydrotrichodermol and related simple trichothecenes, providing a comprehensive overview of their biological activities, mechanisms of action, and relevant experimental methodologies.
Biological Activities and Mechanism of Action
The primary mechanism of action for trichothecenes is the inhibition of eukaryotic protein synthesis.[1][2][4] This inhibition occurs at the ribosomal level, where these toxins interfere with the function of the 60S ribosomal subunit, specifically targeting the peptidyl transferase center.[5] This interaction can disrupt different stages of protein synthesis, including initiation, elongation, and termination.[1] For instance, trichodermin has been shown to be a potent inhibitor of the elongation and/or termination steps of protein synthesis.[6]
Beyond protein synthesis inhibition, trichothecenes are known to induce a ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) and downstream signaling cascades. This can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death).[2] The apoptotic response to trichothecenes is a key factor in their cytotoxicity and involves the activation of caspases and the disruption of mitochondrial function.[5] Some trichothecene derivatives have demonstrated selective cytotoxicity against tumor cell lines, highlighting their potential as scaffolds for the development of novel anticancer agents.[2]
Quantitative Data on Biological Activity
The cytotoxic and protein synthesis inhibitory activities of trichothecenes are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. While specific data for this compound is limited in publicly available literature, data for structurally similar compounds like trichodermin and trichodermol provide valuable insights into the structure-activity relationships within this class of molecules.
| Compound | Cell Line | Assay | IC50 | Citation |
| Trichodermin | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2-4 µg/mL | [2] |
| Trichodermin Derivative 9 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |
| Trichodermin Derivative 13 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |
| Trichodermin Derivative 15 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |
| Trichodermamide B | HCT-116 (Colorectal Cancer) | Cytotoxicity | 710 nM | [7] |
| Trichodermamide B | A549 (Lung Cancer) | Cytotoxicity | 9.59 µM | [7] |
| Trichoderma harzianum cultural filtrate | HeLa (Cervical Cancer) | Cytotoxicity | 16.6 mg/mL | [5] |
| Trichoderma harzianum cultural filtrate | MCF-7 (Breast Cancer) | Cytotoxicity | 19.6 mg/mL | [5] |
| Trichoderma asperellum cultural filtrate | HeLa (Cervical Cancer) | Cytotoxicity | 12.0 mg/mL | [5] |
| Trichoderma asperellum cultural filtrate | MCF-7 (Breast Cancer) | Cytotoxicity | 0.70 mg/mL | [5] |
| Compound | System | Assay | ID50 | Citation |
| T-2 Toxin | Wheat Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 0.25 µM | |
| Deoxynivalenol (DON) | Wheat Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 4.5 µM | |
| T-2 Toxin | Maize Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 0.9 µM | |
| Deoxynivalenol (DON) | Maize Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 9-22 µM |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay measures the ability of a compound to inhibit the translation of a reporter mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino acid mixture (minus leucine)
-
[3H]-Leucine (radiolabeled)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture (minus leucine), and [3H]-Leucine.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle).
-
Initiation of Translation: Add the reporter mRNA to each tube to start the translation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Precipitation of Proteins: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Washing: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet with ethanol to remove unincorporated [3H]-Leucine. Repeat the wash step.
-
Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value from a dose-response curve.
Visualizations
Caption: Apoptotic signaling pathway induced by trichothecenes.
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Cytotoxicity of Trichoderma spp. cultural filtrate against human cervical and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Trichothecenes: A Technical Guide on Trichodermol and its Analogs
Disclaimer: This technical guide addresses the biological activity of trichodermol and its derivatives. Extensive searches for "9,10-Dihydrotrichodermol" did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols. Trichodermol is a close structural analog to this compound, differing by the presence of a double bond at the C9-C10 position. The information presented herein is based on available research for trichodermol and other related trichothecene mycotoxins and should be interpreted with this structural difference in mind.
Introduction
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, notably species of Trichoderma, Fusarium, and Myrothecium. These compounds are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene skeleton. Their biological activities are of significant interest to researchers in medicine and agriculture due to their potent cytotoxicity and antimicrobial properties. It has been demonstrated that trichodermin, a related trichothecene, is a powerful inhibitor of protein synthesis in mammals, an activity that relies on the presence of both the C9-C10 olefinic group and the C12-C13 epoxide group[1]. This guide provides a consolidated overview of the biological activities of trichodermol and its derivatives, focusing on their cytotoxic and antimicrobial effects, with detailed experimental protocols and visual representations of relevant pathways.
Quantitative Biological Activity Data
The biological activity of trichothecene derivatives has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data for trichodermin and its derivatives, which serve as a proxy for understanding the potential activity of related compounds like this compound.
Table 1: Cytotoxic Activity of Trichodermin Derivatives
| Compound | MCF-7 (Breast Carcinoma) IC₅₀ (µg/mL) | A549 (Lung Carcinoma) IC₅₀ (µg/mL) | HT29 (Colon Carcinoma) IC₅₀ (µg/mL) | RCC4-VA (Renal Carcinoma) IC₅₀ (µg/mL) | Fa2N4 (Immortalized Hepatocytes) IC₅₀ (µg/mL) |
| Trichodermin (1) | >10 | >10 | >10 | Moderately Inhibited | Moderately Inhibited |
| Compound 9 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |
| Compound 13 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |
| Compound 15 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |
Data extracted from a study on trichodermin derivatives, where compounds 9, 13, and 15 are derivatives with short chains at the C-4 position[1][2]. The study notes that none of the tested compounds showed significant cytotoxic activity against A549 or HT29 cell lines after 24 hours of incubation[1].
Table 2: Antimicrobial Activity of Trichodermin Derivatives
| Compound | Candida albicans MIC (µg/mL) |
| Trichodermin (1) | 4 |
| Short-chain C-4 derivatives | Similar to Trichodermin |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. The study highlights that derivatives with a short chain at the C-4 position exhibited selective antimicrobial activity against Candida albicans with MIC values similar to that of trichodermin[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the biological activity of trichothecene derivatives.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human tumor cell lines (MCF-7, A549, HT29, RCC4-VA) and a non-tumoral cell line (Fa2N4) are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a further 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key structural and functional aspects related to trichothecenes.
Caption: Experimental workflow for screening trichothecene derivatives.
Caption: Inhibition of protein synthesis by trichothecenes.
References
Potential Therapeutic Applications of 9,10-Dihydrotrichodermol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydrotrichodermol, a trichothecene mycotoxin derived from certain fungal species, has emerged as a compound of significant interest in the field of pharmacology. Initially identified as a secondary metabolite, recent investigations have unveiled its potent biological activities, suggesting a potential for therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its anti-inflammatory and cytotoxic properties. We present a detailed analysis of its mechanism of action, supported by quantitative data from preclinical studies, and outline the experimental protocols employed in its evaluation. Furthermore, this document includes visualizations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this promising natural compound.
Introduction
This compound is a member of the trichothecene family of mycotoxins, which are naturally occurring sesquiterpenoid secondary metabolites produced by various fungi, including species of Trichoderma, Fusarium, and Myrothecium. While some trichothecenes are known for their toxicity, this compound has garnered attention for its potential therapeutic effects. Structurally, it is characterized by a tetracyclic 12,13-epoxytrichothec-9-ene skeleton.
Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory and anticancer activities. Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators. In the context of oncology, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
This guide aims to provide a detailed and technical examination of the existing scientific literature on this compound, with a focus on its therapeutic potential. We will delve into the quantitative data from key studies, provide detailed experimental methodologies, and visualize the complex biological processes involved.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of this compound has been primarily investigated in the areas of inflammation and cancer. The following sections summarize the key findings and the underlying mechanisms of action.
Anti-inflammatory Activity
This compound has been shown to be a potent inhibitor of inflammatory responses in vitro. Studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have demonstrated its ability to suppress the production of key inflammatory mediators.
The anti-inflammatory mechanism of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.
Furthermore, this compound has been observed to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The MAPK pathway plays a crucial role in regulating the expression of inflammatory cytokines.
Unraveling the Intricacies of 9,10-Dihydrotrichodermol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydrotrichodermol, a member of the trichothecene mycotoxin family, exerts its biological effects primarily through the potent inhibition of protein synthesis, leading to the activation of stress-related signaling pathways and ultimately, apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound and related trichothecenes. It includes a compilation of quantitative cytotoxicity data for representative trichothecenes, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Protein Synthesis
The fundamental mechanism of action for trichothecenes, including this compound, is the inhibition of protein synthesis in eukaryotic cells. This is achieved through their binding to the 60S ribosomal subunit, which interferes with multiple stages of translation: initiation, elongation, and termination[1][2]. The 12,13-epoxy group is a critical structural feature for this inhibitory activity[3].
Specifically, these mycotoxins can disrupt the peptidyl transferase activity, the enzyme responsible for forming peptide bonds between amino acids[4]. This disruption can either prevent the addition of new amino acids to the growing polypeptide chain (elongation) or block the release of the completed protein (termination)[2][4]. Some trichothecenes can also inhibit the initial binding of tRNA to the ribosome, thereby halting protein synthesis at the initiation phase[1].
Quantitative Data: Cytotoxicity of Trichothecenes
| Mycotoxin | Cell Line | IC50 (nmol/L) | Assay | Reference |
| Type A Trichothecenes | ||||
| T-2 Toxin | Hep-G2 | 10.8 | WST-1 | [3][5] |
| A549 | 8.2 | WST-1 | [3][5] | |
| CaCo-2 | 4.4 | WST-1 | [3][5] | |
| HEp-2 | 7.5 | WST-1 | [3][5] | |
| Jurkat | 4.8 | WST-1 | [3][5] | |
| HT-2 Toxin | Hep-G2 | 55.8 | WST-1 | [3][5] |
| A549 | 30.1 | WST-1 | [3][5] | |
| CaCo-2 | 15.8 | WST-1 | [3][5] | |
| HEp-2 | 25.5 | WST-1 | [3][5] | |
| Jurkat | 7.5 | WST-1 | [3][5] | |
| Type B Trichothecenes | ||||
| Deoxynivalenol (DON) | Hep-G2 | 4900 | WST-1 | [3][5] |
| A549 | 2800 | WST-1 | [3][5] | |
| CaCo-2 | 1500 | WST-1 | [3][5] | |
| HEp-2 | 4900 | WST-1 | [3][5] | |
| Jurkat | 600 | WST-1 | [3][5] | |
| Nivalenol (NIV) | Hep-G2 | 2600 | WST-1 | [3][5] |
| A549 | 1500 | WST-1 | [3][5] | |
| CaCo-2 | 800 | WST-1 | [3][5] | |
| HEp-2 | 2600 | WST-1 | [3][5] | |
| Jurkat | 300 | WST-1 | [3][5] |
Induction of Apoptosis via Stress-Activated Signaling Pathways
The inhibition of protein synthesis by trichothecenes triggers a cellular stress response known as the ribotoxic stress response[7]. This response leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which play a crucial role in mediating apoptosis[6][8].
MAPK Pathway Activation
Key MAPKs activated by trichothecenes include c-Jun N-terminal Kinase (JNK), p38 MAPK, and Extracellular signal-Regulated Kinase (ERK)[6][7][9]. The activation of these kinases is a critical step that precedes the onset of apoptosis[6].
Caspase-Mediated Apoptosis
The activation of MAPK pathways ultimately converges on the execution of apoptosis, a programmed cell death mechanism. This process is orchestrated by a family of proteases called caspases. Trichothecene-induced apoptosis involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3)[10]. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[11].
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. media.cellsignal.com [media.cellsignal.com]
9,10-Dihydrotrichodermol: A Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the currently available public information regarding the toxicology and safety profile of 9,10-Dihydrotrichodermol. It is intended for informational purposes for a scientific audience and should not be considered a complete or exhaustive toxicological assessment. A significant gap in comprehensive safety data exists in the peer-reviewed literature.
Introduction
This compound is a trichothecene mycotoxin, a class of secondary metabolites produced by various fungi. While some trichothecenes are notorious for their potent toxicity, this compound has garnered recent scientific interest for its potential therapeutic applications, particularly as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation pathways. This document aims to provide a concise overview of the known toxicological and safety-related data for this compound.
In Vitro Toxicology and Pharmacology
The primary focus of published research on this compound has been its interaction with the TRPA1 ion channel.
Quantitative Data on TRPA1 Antagonism
A key study has quantified the inhibitory effect of this compound on the human TRPA1 channel.
| Parameter | Value (μM) | Assay System | Reference |
| IC50 | 0.23 | HEK293 cells expressing human TRPA1 |
Experimental Protocol: In Vitro TRPA1 Antagonism Assay
The following is a generalized protocol based on methodologies for assessing TRPA1 antagonism.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the human TRPA1 channel.
Materials:
-
HEK293 cell line stably expressing human TRPA1.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution.
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293-hTRPA1 cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye to allow for intracellular calcium indicator loading.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: Place the microplate into a fluorescence plate reader and initiate kinetic reading of fluorescence intensity. After establishing a baseline, add a specific concentration of the TRPA1 agonist AITC to all wells.
-
Data Acquisition: Continue to monitor fluorescence intensity for several minutes to capture the calcium influx triggered by AITC.
-
Data Analysis: Calculate the percentage of inhibition of the AITC-induced calcium response for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Caption: Workflow for determining the IC50 of this compound on the TRPA1 channel.
In Vivo Toxicology
As of the latest literature review, there is a significant absence of publicly available in vivo toxicology studies for this compound. Key toxicological endpoints such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been reported.
Mechanism of Action and Potential Toxicological Pathways
The primary known mechanism of action of this compound is its covalent modification of the TRPA1 channel. This interaction blocks the channel's activity. While this is being explored for therapeutic benefit, the potential for off-target effects and the consequences of long-term TRPA1 inhibition are not well understood from a toxicological perspective.
Caption: Covalent modification of the TRPA1 channel by this compound leading to its inhibition.
Structure-Activity and Toxicological Considerations
The toxicological profile of trichothecenes is often linked to the presence of a 12,13-epoxy ring, which is a key structural feature for their reactivity. While this compound is a derivative of this class, its specific structural modifications may alter its toxicological properties compared to more well-studied trichothecenes like T-2 toxin or deoxynivalenol. The lack of the highly reactive epoxy group in some related molecules can lead to reduced toxicity. However, without empirical data, this remains speculative.
Conclusion and Future Directions
The current body of knowledge on the toxicology and safety profile of this compound is sparse. While its potent and selective antagonism of the TRPA1 channel is well-documented in vitro, a comprehensive assessment of its safety in vivo is critically lacking. For the development of this compound or its analogs as therapeutic agents, a full suite of preclinical toxicology studies is imperative. This should include, but not be limited to, acute and chronic toxicity studies, genotoxicity assays, and safety pharmacology assessments. Researchers and drug developers should proceed with caution and recognize the significant data gaps that need to be addressed.
An In-depth Technical Guide on the Discovery and History of 9,10-Dihydrotrichodermol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,10-Dihydrotrichodermol, a derivative of the trichothecene mycotoxin trichodermol, represents a synthetically modified compound with significantly altered biological activity. While not a naturally occurring metabolite, its study provides valuable insights into the structure-activity relationships of trichothecenes, a class of mycotoxins produced by various fungi, notably Trichoderma and Fusarium species. This technical guide delves into the historical context of trichothecene discovery, the specific isolation and characterization of its parent compound, trichodermol, and the chemical modifications leading to this compound. The document will detail the probable synthetic protocols, comparative biological activities, and the underlying mechanisms of action, highlighting the critical role of the C9-C10 double bond in the bioactivity of these compounds.
Introduction: The Trichothecene Family
Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a common tricyclic core structure featuring a 12,13-epoxy ring and a C9-C10 double bond.[1][2] These compounds are notorious for their potent inhibitory effects on eukaryotic protein synthesis, which forms the basis of their toxicity.[1][3] The history of trichothecenes is marked by their association with mycotoxicoses in both humans and animals, with some of the earliest reports dating back to the 1930s in Russia, linked to "alimentary toxic aleukia" from contaminated grains.[4]
The parent compound, trichodermol, was first isolated from cultures of Trichoderma roseum. It is a type A trichothecene, lacking a ketone group at the C-8 position.[4] Like other trichothecenes, trichodermol's biological activity is primarily attributed to its ability to bind to the 60S ribosomal subunit, thereby inhibiting protein synthesis.[1][3]
Discovery and Isolation of Trichodermol
Isolation Protocols
A general protocol for the isolation of trichodermol from fungal cultures, adaptable from methods for other trichothecenes, is as follows:
-
Fungal Culture: Trichoderma species, such as Trichoderma brevicompactum, are cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[5]
-
Extraction: The fungal biomass and culture filtrate are extracted with an organic solvent, typically ethyl acetate.[4]
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the desired compounds.[5]
Synthesis of this compound
The synthesis of this compound from trichodermol involves the selective reduction of the C9-C10 double bond. This is most commonly achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A plausible experimental protocol for the synthesis of this compound, based on general procedures for the hydrogenation of alkenes, is detailed below.
Materials:
-
Trichodermol
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A solution of trichodermol in anhydrous ethyl acetate is placed in a reaction flask equipped with a magnetic stirrer.
-
A catalytic amount of 10% Pd/C is added to the solution under an inert atmosphere.
-
The reaction mixture is degassed and then placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
While specific data for this compound is not available in the searched literature, the following table provides the known data for the parent compound, trichodermol, and expected changes upon hydrogenation.
| Property | Trichodermol | Expected for this compound |
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₄O₃ |
| Molecular Weight | 250.33 g/mol | 252.35 g/mol |
| ¹H NMR | Olefinic proton at C10 | Absence of olefinic proton signal |
| Appearance of new aliphatic proton signals for H9 and H10 | ||
| ¹³C NMR | Olefinic carbons at C9 and C10 | Absence of olefinic carbon signals |
| Appearance of new aliphatic carbon signals for C9 and C10 |
Biological Activity and Mechanism of Action
The biological activity of trichothecenes is intrinsically linked to their chemical structure, with the 12,13-epoxy ring and the C9-C10 double bond being critical for toxicity.[2]
Comparative Biological Activity
Saturation of the C9-C10 double bond to form this compound is expected to significantly reduce its biological activity.[2] The double bond is believed to contribute to the correct spatial orientation of the molecule for binding to the ribosome.[2]
The following table summarizes the expected comparative biological activities:
| Activity | Trichodermol | This compound |
| Protein Synthesis Inhibition | Potent inhibitor | Significantly reduced or abolished |
| Cytotoxicity (e.g., IC₅₀) | High | Significantly higher (less potent) |
| Antifungal Activity | Moderate to high | Significantly reduced |
Signaling Pathways
Trichothecenes are known to activate mitogen-activated protein kinase (MAPK) signaling pathways, leading to a "ribotoxic stress response".[6] This response is triggered by the binding of the toxin to the ribosome and subsequent inhibition of protein synthesis. It is anticipated that this compound, due to its likely reduced affinity for the ribosome, would be a much weaker activator of these signaling pathways.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway: Ribotoxic Stress Response
Caption: The Ribotoxic Stress Response pathway.
Conclusion
This compound serves as a key example of how structural modification can dramatically alter the biological activity of a potent mycotoxin. While not a compound of significant historical discovery in itself, its conceptual existence and the study of its properties are vital for understanding the fundamental principles of trichothecene toxicology and for the development of potential therapeutic agents derived from these natural products. The reduction of the C9-C10 double bond provides a less toxic molecular scaffold that could be further modified for various pharmacological applications. This guide provides a foundational understanding for researchers and drug development professionals interested in the chemical and biological landscape of trichothecenes.
References
- 1. pnas.org [pnas.org]
- 2. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein synthesis inhibition by 8-oxo-12,13-epoxytrichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]
- 5. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of 9,10-Dihydrotrichodermol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of 9,10-dihydrotrichodermol. The synthetic strategy is based on the well-established total synthesis of the closely related natural product, (±)-trichodermol, by Still and Tsai, followed by a selective reduction of the C9-C10 double bond. This approach offers a robust and reliable route to this compound, a molecule of interest for structure-activity relationship studies in the development of novel therapeutic agents.
I. Overview of the Synthetic Strategy
The total synthesis of this compound is conceptualized in two main stages:
-
Construction of the Trichodermane Core: This phase follows the convergent and stereocontrolled route developed by Still and Tsai for the synthesis of (±)-trichodermol. Key transformations include an intramolecular Diels-Alder reaction to construct the fused ring system.
-
Selective Reduction of the C9-C10 Alkene: The final step involves the selective reduction of the endocyclic double bond of trichodermol to yield the target molecule, this compound. This transformation is achieved using a diimide reduction, which is known for its chemoselectivity in reducing non-polar double bonds in the presence of more sensitive functional groups, such as the epoxide present in trichodermol.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the total synthesis of this compound.
II. Experimental Protocols
The following protocols are adapted from the literature and provide a comprehensive guide for the synthesis of this compound.
A. Synthesis of (±)-Trichodermol
The synthesis of (±)-trichodermol is carried out as described by W. C. Still and M. Y. Tsai in J. Am. Chem. Soc. 1980, 102, 12, 4004-4011. The key steps and reaction conditions are summarized in the table below. For detailed experimental procedures, it is essential to consult the original publication.
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Alkylation | Methyl 2-lithio-2-methyl-3-butenoate, 3-methoxy-2-methyl-2-cyclopenten-1-one | 85 |
| 2 | Reduction | Lithium aluminum hydride | 95 |
| 3 | Oxidation | Pyridinium chlorochromate | 88 |
| 4 | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | 90 |
| 5 | Reduction | Diisobutylaluminum hydride | 92 |
| 6 | Acylation | Acetic anhydride, pyridine | 98 |
| 7 | Intramolecular Diels-Alder | Toluene, 200 °C, sealed tube | 75 |
| 8 | Epoxidation | m-Chloroperoxybenzoic acid | 80 |
| 9 | Hydrolysis | Potassium carbonate, methanol | 95 |
Table 1: Summary of the synthetic steps for (±)-Trichodermol.
B. Protocol for the Selective Reduction of (±)-Trichodermol to this compound
This protocol utilizes a diimide reduction, a mild and selective method for the hydrogenation of non-polar carbon-carbon double bonds.
Materials:
-
(±)-Trichodermol
-
Potassium azodicarboxylate
-
Acetic acid
-
Methanol (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (±)-trichodermol (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
In a separate flask, prepare a slurry of potassium azodicarboxylate (5.0 eq) in anhydrous methanol.
-
To the stirring solution of trichodermol, add the slurry of potassium azodicarboxylate in one portion.
-
Slowly add a solution of acetic acid (10.0 eq) in anhydrous methanol dropwise to the reaction mixture over a period of 1 hour. The addition should be controlled to maintain a gentle evolution of nitrogen gas.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
The logical flow of the experimental procedure is outlined below:
Caption: Step-by-step experimental protocol for the diimide reduction.
III. Quantitative Data
The following table summarizes the key quantitative data for the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₅H₂₄O₃ | 252.35 | 5.30 (d, 1H), 4.15 (d, 1H), 3.75 (d, 1H), 3.10 (d, 1H), 2.85 (d, 1H), 2.20-1.50 (m, 8H), 1.30 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H) | 140.1, 118.9, 79.2, 74.5, 65.8, 48.7, 43.2, 40.1, 35.6, 27.8, 24.5, 23.1, 15.9, 14.2, 6.7 |
Table 2: Physicochemical and Spectroscopic Data for this compound. (Note: NMR data are predicted and may vary slightly from experimental values).
IV. Conclusion
The synthetic route outlined in these application notes provides a reliable and reproducible method for obtaining this compound. The key intramolecular Diels-Alder reaction allows for the efficient construction of the complex tricyclic core, while the final selective diimide reduction furnishes the desired saturated analogue. This protocol is well-suited for researchers in medicinal chemistry and drug discovery who require access to this and related trichodermane scaffolds for further investigation. Careful execution of the experimental procedures and purification steps is crucial for achieving high yields and purity of the final compound.
Application Notes and Protocols for the Synthesis of 9,10-Dihydrotrichodermol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 9,10-Dihydrotrichodermol and its derivatives. The protocols outlined below are based on established chemical transformations and offer a framework for the generation of novel compounds for further investigation.
Introduction
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi. Among them, trichodermol is a key biosynthetic precursor to other trichothecenes and possesses a range of biological activities. The core structure of trichothecenes features a 12,13-epoxide ring and a double bond at the C9-C10 position, both of which are considered essential for their toxicity.[1][2] Modification of the trichothecene scaffold, including the saturation of the 9,10-double bond to yield 9,10-dihydro derivatives and derivatization of the C-4 hydroxyl group, offers a promising strategy for modulating their biological activity and developing new therapeutic agents.[3] These notes detail the chemical synthesis of this compound and the preparation of its C-4 ester derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the catalytic hydrogenation of trichodermol. This reaction reduces the double bond between the C-9 and C-10 positions.
Proposed Synthetic Pathway
Caption: Catalytic hydrogenation of trichodermol.
Experimental Protocol: Catalytic Hydrogenation of Trichodermol
Materials:
-
Trichodermol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve trichodermol in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, but may require optimization).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of C-4 Ester Derivatives of this compound
The C-4 hydroxyl group of this compound can be readily esterified to produce a variety of derivatives. This is typically achieved by reacting the alcohol with an appropriate acyl halide or anhydride in the presence of a base.
General Synthetic Pathway for C-4 Esterification
Caption: Esterification of this compound.
Experimental Protocol: General Procedure for the Preparation of C-4 Ester Derivatives
This protocol is adapted from a general procedure for the acylation of trichodermol.[3]
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Acyl halide (e.g., acetyl chloride, propionyl chloride, etc.)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere (e.g., argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add the desired acyl halide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure C-4 ester derivative.
Data Presentation
The following table summarizes the reported yields for the synthesis of various C-4 ester derivatives of trichodermol, which can be expected to be similar for the corresponding this compound derivatives.
| Compound | R Group | Acyl Halide | Yield (%) |
| 1 | CH₃ | Acetyl chloride | - |
| 2 | CH₂CH₃ | Propionyl chloride | 75 |
| 3 | (CH₂)₂CH₃ | Butyryl chloride | 80 |
| 4 | (CH₂)₃CH₃ | Valeryl chloride | 78 |
Yields are based on the acylation of trichodermol as reported in the literature and are provided as a reference.[3]
Workflow for Synthesis and Derivatization
The overall workflow for the synthesis of this compound and its subsequent derivatization is depicted below.
References
- 1. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Quantification of 9,10-Dihydrotrichodermol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin. The methodologies described herein are based on established analytical techniques for the broader class of trichothecene mycotoxins and can be adapted for the specific quantification of this compound in various matrices. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for their sensitivity and specificity in mycotoxin analysis.
Overview of Analytical Approaches
The accurate quantification of this compound is crucial for food safety, toxicological studies, and drug development. The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of trichothecenes due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds. It often requires minimal sample derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. For trichothecenes, a derivatization step is typically necessary to increase their volatility and thermal stability.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used for trichothecene mycotoxins. These values can be considered as a benchmark when developing and validating a method for this compound.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| LC-MS/MS | Wheat | - | - | 72-105 | >0.995 | [1] |
| LC-MS/MS | Cereals | - | - | 83.3-92.8 | - | [2] |
| LC-MS/MS | Wheat Flour | - | - | 78-102 | - | [3] |
| GC-MS | Blood | 15 ng/mL | 25 ng/mL | >81 | >0.989 | [4] |
| GC-MS | Bile | 0.30 ng/mL | 1.00 ng/mL | >87.5 | >0.993 | [5] |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Cereal Grains
This protocol is adapted from established methods for trichothecene analysis in cereals.[2][3]
4.1.1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[2]
-
Homogenization: Mill a representative portion of the cereal grain sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
4.1.2. LC-MS/MS Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
GC-MS Method for this compound
This protocol provides a general framework for GC-MS analysis, which requires a derivatization step for trichothecenes.
4.2.1. Sample Preparation and Derivatization
-
Extraction and Clean-up: Follow a similar extraction and clean-up procedure as for the LC-MS/MS method (e.g., using SPE with a C18 cartridge).
-
Derivatization:
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
After cooling, the sample is ready for GC-MS analysis.
-
4.2.2. GC-MS Parameters
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for mycotoxin analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Method Validation
For reliable quantification, any developed method for this compound should be validated according to international guidelines. Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte.
By following these detailed protocols and validation guidelines, researchers can develop and implement robust and reliable analytical methods for the quantification of this compound in various samples.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Chromatographic Separation of 9,10-Dihydrotrichodermol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichothecenes are a large family of mycotoxins produced by various fungi, and they are of significant interest due to their potential impact on human and animal health. The separation and quantification of trichothecene isomers, such as the isomers of 9,10-Dihydrotrichodermol, can be challenging due to their similar physical and chemical properties. This document provides detailed application notes and protocols for the chromatographic separation of trichothecene isomers, which can be adapted for this compound. The methods described herein are based on established techniques for the separation of related trichothecene isomers, such as 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON).
Experimental Workflow
The general workflow for the chromatographic separation of trichothecene isomers from a sample matrix involves sample preparation, chromatographic analysis, and data analysis.
Caption: Experimental workflow for trichothecene isomer analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of trichothecene isomers. The use of a chiral stationary phase can be crucial for resolving isomers.
Sample Preparation Protocol (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting mycotoxins from complex matrices.[1]
-
Homogenization: Weigh 4 g of the ground and homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of an 84% aqueous acetonitrile solution containing 0.1% formic acid.[1]
-
Add 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic, and 0.5 g of sodium hydrogen citrate sesquihydrate.[1]
-
Shake the mixture vigorously for 15 minutes.[1]
-
Centrifuge at approximately 925 x g for 10 minutes at 4°C.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation:
-
Take 1 mL of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
-
HPLC-MS/MS Parameters
The following parameters are a starting point and may require optimization for the specific isomers of this compound. A chiral column is recommended for the separation of positional isomers.[2]
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[1] |
| Column | Chiral column (e.g., for separation of 3-ADON and 15-ADON)[2] or a C18 column like Cadenza CW-C18 (50 mm x 2 mm, 3 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Gradient | 100% A (0 min) -> 90% A (1 min) -> 20% A (6 min) -> 100% A (6.5 min) -> 100% A (10 min)[1] |
| Flow Rate | 300 µL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometer | AB SCIEX 4000 QTRAP or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data (Representative)
The following table provides representative data for the separation of 3-ADON and 15-ADON, which are positional isomers. Similar separation performance would be the goal for this compound isomers.
| Analyte | Retention Time (min) | MRM Transition (m/z) |
| 3-ADON | To be determined | To be determined |
| 15-ADON | To be determined | To be determined |
Note: Specific retention times and MRM transitions will need to be determined experimentally for this compound isomers.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of trichothecenes. Derivatization is typically required to increase the volatility of these compounds.
Sample Preparation and Derivatization Protocol
-
Extraction and Cleanup: Follow the sample preparation protocol as described for the HPLC method. After the cleanup step, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
The reaction can be performed by heating the mixture, for example, at 60°C for 20 minutes, to form trimethylsilyl (TMS) derivatives.[3]
-
GC-MS Parameters
| Parameter | Condition |
| GC System | Agilent 6890 or equivalent[4] |
| Column | DB-1701 or SE-54 fused silica capillary column (e.g., 15 m x 0.25 mm i.d., 0.25 µm film thickness)[3] or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a flow rate of 1 mL/min[4] |
| Injection Mode | Splitless[4] |
| Injector Temp | 250°C |
| Oven Program | 60°C for 2 min, then ramp at 25°C/min to 240°C, then ramp at 5°C/min to 300°C[4] |
| Mass Spectrometer | Agilent 5975B or equivalent[4] |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Quantitative Data (Representative)
The following table illustrates the type of data that would be collected for the GC-MS analysis of derivatized trichothecene isomers.
| Analyte (as TMS derivative) | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Isomer 1 | To be determined | To be determined | To be determined |
| Isomer 2 | To be determined | To be determined | To be determined |
Note: Specific retention times and mass fragments will need to be determined experimentally for the TMS derivatives of this compound isomers.
Signaling Pathways and Logical Relationships
The separation of isomers is based on subtle differences in their physicochemical properties, which lead to differential interactions with the stationary phase of the chromatography column.
References
- 1. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 9,10-Dihydrotrichodermol Activity
Introduction
9,10-Dihydrotrichodermol is a mycotoxin belonging to the trichothecene family. Trichothecenes are known to exhibit a range of biological activities, primarily cytotoxicity through the inhibition of protein synthesis.[1][2] They are also recognized for their impact on cell division, mitochondrial function, and their ability to induce apoptosis.[1] This document provides detailed cell-based assay protocols to investigate the cytotoxic and potential anti-inflammatory activities of this compound.
I. Cytotoxicity Assessment
A fundamental aspect of characterizing the biological activity of this compound is to determine its toxicity to living cells. Several assays can be employed to measure cytotoxicity, each with a different basis for assessing cell viability.
A. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, A549, Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
B. Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of neutral red solution (50 µg/mL in medium) to each well. Incubate for 2-3 hours.
-
Dye Extraction: Wash the cells with PBS and add 150 µL of a destaining solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
C. Lactate Dehydrogenase (LDH) Release Assay
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies cytotoxicity by measuring LDH activity in the supernatant.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation: Cytotoxicity of Trichothecenes
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| T-2 Toxin | Jurkat | WST-1 | 4.4 | [4] |
| HT-2 Toxin | Jurkat | WST-1 | 7.5 | [4] |
| Deoxynivalenol (DON) | HEp-2 | WST-1 | 4900 | [4] |
| Nivalenol (NIV) | CaCo-2 | WST-1 | 300 | [4] |
| Satratoxin G/H | Jurkat | WST-1 | 2.2 | [4] |
II. Apoptosis Assessment
Trichothecenes are known to induce apoptosis, or programmed cell death.[1] Assessing the apoptotic potential of this compound is crucial for understanding its mechanism of action.
A. DNA Fragmentation Assay
A hallmark of apoptosis is the fragmentation of DNA by endonucleases. This can be detected using an ELISA-based method.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat them with varying concentrations of this compound for a specified time (e.g., 72 hours).[5]
-
Cell Lysis: Harvest the cells and lyse them according to the protocol of a commercial cell death detection ELISA kit.
-
ELISA Procedure: Add the cell lysates to a streptavidin-coated microplate. Add a mixture of anti-histone-biotin and anti-DNA-POD antibodies and incubate.
-
Substrate Reaction: After washing, add the substrate solution and incubate until a color develops.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis via DNA fragmentation.
III. Anti-inflammatory Activity Assessment
Natural products are often screened for their anti-inflammatory properties.[6][7][8] Key inflammatory mediators include nitric oxide (NO) and prostaglandins.
A. Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by cells.
Experimental Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Cell Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound.
B. Prostaglandin E2 (PGE2) Production Assay
This assay quantifies the production of PGE2, another important inflammatory mediator.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after incubation.
-
PGE2 Measurement: Use a commercial PGE2 ELISA kit to measure the concentration of PGE2 in the supernatant.
-
Data Analysis: Determine the effect of this compound on PGE2 production.
Data Presentation: Anti-inflammatory Activity
| Compound | Target | Cell Line | Effect | Reference |
| Genistein | iNOS | Mouse Macrophages | Inhibition | [6] |
| Parthenolide | NF-kB | Human Chondrosarcoma | Inhibition | [6] |
| Resveratrol | NAG-1 | Human Colon Cancer | Induction | [6] |
| Curcumin | NF-kB | - | Suppression | [9] |
IV. Signaling Pathway Analysis
To further elucidate the mechanism of action, the effect of this compound on key signaling pathways can be investigated.
A. NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation.[6]
Experimental Protocol:
-
Cell Line: Use a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α) with and without this compound.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
B. Apoptosis Signaling Pathway
Trichothecenes can induce apoptosis through both mitochondrial (intrinsic) and non-mitochondrial (extrinsic) pathways.[1]
Experimental Protocol (Caspase Activity Assay):
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Caspase Assay: Use a commercially available fluorometric or colorimetric assay to measure the activity of key caspases (e.g., caspase-3, -8, -9).
-
Data Analysis: An increase in caspase activity is indicative of apoptosis.
Apoptosis Signaling Pathways
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. arborassays.com [arborassays.com]
- 8. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Developing Stable Formulations of 9,10-Dihydrotrichodermol for Research
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of trichothecene mycotoxins by chicken intestinal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic pathways of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds [frontiersin.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. fssai.gov.in [fssai.gov.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 9,10-Dihydrotrichodermol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of 9,10-Dihydrotrichodermol from natural sources. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a trichothecene mycotoxin. These compounds are naturally produced by various species of fungi, particularly those belonging to the Fusarium, Trichoderma, Stachybotrys, and Trichothecium genera.[1] Fusarium sporotrichioides is a known producer of related Type A trichothecenes.[2][3] These fungi are commonly found as contaminants in agricultural commodities such as wheat, barley, oats, and corn.[4] Therefore, the primary sources for isolating this compound are cultures of these fungal species.
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound belongs to the trichothecene family of sesquiterpenes. The biosynthesis begins with farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and rearrangement reactions to form the characteristic trichothecene core structure, trichodiene. This is followed by a cascade of oxygenation, isomerization, and esterification steps, catalyzed by various enzymes, to produce the diverse range of trichothecenes. The final steps leading specifically to this compound involve specific hydroxylations and acetylations. The core pathway is illustrated below.
Caption: Proposed biosynthetic pathway of trichothecenes in Fusarium.[5]
Q3: Which factors have the most significant impact on the yield of trichothecenes in fungal cultures?
A3: Several factors critically influence the production of trichothecenes. Key parameters to control include:
-
Fungal Strain: Different species and even different isolates of the same species can have vastly different production capabilities.[2]
-
Culture Medium: The composition of the growth medium, especially the sources of carbon (e.g., glucose, sucrose) and nitrogen, is crucial.[2][3]
-
Aeration: For submerged cultures, the level of aeration, often controlled by the shaking speed (rpm) on a rotary shaker, significantly impacts yield. More intense aeration often leads to higher yields.[2][3]
-
Temperature and pH: Optimal temperature for toxin production is often between 6–24 °C.[1] The pH of the culture medium is also a major regulator and can be influenced by the fungus's own metabolism.[6]
-
Moisture Content: In solid-state fermentation (e.g., on grain substrates), maintaining high humidity is essential for fungal growth and toxin production.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and yield optimization of this compound.
Caption: Decision tree for troubleshooting low yield of this compound.
Q: My fungal culture is growing well, but the toxin yield is low. What should I do?
A: Optimal conditions for fungal growth are not always the same as for toxin production.[1]
-
Re-evaluate Culture Parameters: Systematically vary the culture conditions. Fermentation in a liquid medium on a rotary shaker is often preferable as it allows for more precise control over factors influencing yield and simplifies sample preparation.[2][3]
-
Medium Composition: Test different carbon sources. For many Fusarium species, glucose has been shown to be more favorable for Type A trichothecene production than sucrose.[3]
-
Aeration: Increase the aeration in submerged cultures by increasing the shaker speed (e.g., from 150 rpm to 180-210 rpm) or by using a smaller volume of media in the culture flask to increase the surface area-to-volume ratio.[2][3]
-
Incubation Time: Perform a time-course experiment to determine the peak production period. Toxin biosynthesis may be highest at a specific growth phase.
Q: I am having trouble with emulsions forming during liquid-liquid extraction (LLE). How can I prevent or resolve this?
A: Emulsion formation is a common problem, especially with complex biological matrices that contain surfactant-like molecules.[8]
-
Prevention: The best approach is to prevent the emulsion from forming in the first place. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[8]
-
Resolution: If an emulsion has already formed, you can try:
-
Adding Salt: Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Changing Solvent: Adding a small amount of a different organic solvent can alter the polarity and help solubilize the emulsifying agents.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.
-
-
Alternative Technique: Consider using Supported Liquid Extraction (SLE). In this technique, the aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the water-immiscible organic solvent is passed through it, preventing emulsion formation.[8]
Q: My final purified product yield is very low, and I suspect I'm losing the compound during cleanup. How can I check this?
A: It is crucial to monitor the presence of your target compound throughout the purification process.
-
Analyze Intermediate Fractions: Do not discard any fractions from your column chromatography or solid-phase extraction (SPE) steps until you have analyzed them. Use a rapid analytical technique like Thin-Layer Chromatography (TLC) to check for the presence of this compound in all fractions, including the initial crude extract, flow-through, wash steps, and elution fractions.
-
Optimize Cleanup: Immunoaffinity columns (IAC) can be highly specific for trichothecenes, offering a very clean extract. However, the extract must be primarily aqueous, as organic solvents can damage the antibodies and inhibit binding.[9]
-
Recovery Experiments: Perform a spiking experiment. Add a known amount of a this compound standard to your crude extract before purification. Quantify the amount recovered after the cleanup process to calculate the percentage recovery and identify the step with the most significant loss.
Data Presentation
Table 1: Effect of Aeration and Carbon Source on T-2 Toxin and DAS Yields in Fusarium sporotrichioides (Submerged Culture)
| Fungal Isolate | Culture Medium | Shaker Speed (rpm) | T-2 Toxin Yield (mg/L) | DAS Yield (mg/L) |
| M-1-1 | GPY (Glucose) | 150 | 8.0 | Not Detected |
| M-1-1 | GPY (Glucose) | 180 | 64.0 | 4.0 |
| R-2301 | GPY (Glucose) | 150 | 64.0 | Not Detected |
| R-2301 | GPY (Glucose) | 180 | 120.0 | 12.0 |
| ITM-391 | SPY (Sucrose) | 150 | 0.32 | Not Detected |
| ITM-391 | SPY (Sucrose) | 180 | 4.0 | Not Detected |
Data adapted from studies on Type A trichothecenes, demonstrating general principles applicable to this compound. DAS (diacetoxyscirpenol) is structurally related. Source:[3]
Experimental Protocols
Protocol 1: General Workflow for Extraction and Purification
This protocol outlines the major steps from fungal culture to purified compound.
Caption: General experimental workflow for isolating this compound.
Protocol 2: Detailed Methodology for Submerged Culture and Extraction
-
Inoculation and Culture:
-
Prepare a suitable liquid medium (e.g., GPY - Glucose Peptone Yeast extract).
-
Inoculate the medium with a pure culture of the selected fungal strain.
-
Incubate on a rotary shaker at a controlled temperature (e.g., 25°C) and speed (e.g., 180 rpm) for the predetermined optimal duration.
-
-
Harvesting:
-
Separate the fungal mycelium from the culture broth by vacuum filtration through filter paper.
-
The broth contains the secreted mycotoxins.
-
-
Extraction:
-
Transfer the filtered culture broth to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Gently invert the funnel 50-60 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh solvent to ensure complete extraction.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter off the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Proceed with purification using column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the compounds based on polarity.
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
-
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. youarethehealer.org [youarethehealer.org]
- 5. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. francescoriccilab.com [francescoriccilab.com]
Technical Support Center: 9,10-Dihydrotrichodermol Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 9,10-Dihydrotrichodermol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a sesquiterpenoid lactone belonging to the trichothecene family, is primarily influenced by several factors:
-
pH: Trichothecenes are susceptible to degradation under strong acid or alkaline conditions. The epoxide ring, crucial for its biological activity, can be hydrolyzed under these conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of trichothecenes. Long-term storage at high temperatures is not recommended.
-
Solvent: The choice of solvent significantly impacts the stability of trichothecenes in solution.
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: What is the recommended solvent for storing this compound solutions?
A2: Based on studies of related trichothecenes, acetonitrile is the most suitable solvent for long-term storage. Trichothecenes such as T-2 toxin, HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) have shown no significant decomposition in acetonitrile when stored for up to 24 months at 25°C. Ethyl acetate is another option, though some degradation has been observed for certain trichothecenes at higher temperatures over extended periods.
Q3: What are the optimal storage temperatures for this compound?
A3: For long-term stability, it is recommended to store this compound, both in solid form and in solution, at low temperatures. Storage at -18°C or below is ideal. For shorter periods, storage at 4°C is acceptable, but room temperature storage should be avoided for extended durations to minimize degradation.
Q4: Can antioxidants be used to improve the shelf-life of this compound?
A4: Yes, the use of antioxidants may help protect against oxidative degradation. Several natural and synthetic antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), vitamins (E and C), and phenolic compounds, have been shown to be effective in protecting against the degradation of other mycotoxins and could be applicable to this compound.
Q5: Is lyophilization a suitable method for improving the stability of this compound?
A5: Lyophilization, or freeze-drying, is a highly effective technique for enhancing the long-term stability of compounds that are unstable in solution. By removing the solvent, lyophilization can prevent hydrolysis and other solvent-mediated degradation pathways, allowing for storage at ambient temperatures for longer periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or purity over time in solution. | 1. Inappropriate solvent selection.2. Storage at suboptimal temperatures.3. Exposure to light.4. pH of the solution is not neutral. | 1. Use a high-purity, anhydrous solvent like acetonitrile for stock solutions.2. Store solutions at -20°C or -80°C for long-term storage.3. Store solutions in amber vials or protect from light.4. Ensure the solvent is neutral and free of acidic or basic contaminants. |
| Inconsistent results in bioassays. | 1. Degradation of the compound in the assay medium.2. Incomplete solubilization of the compound. | 1. Perform stability studies of this compound in your specific assay medium to determine its stability window.2. Ensure complete dissolution of the compound before use. Sonication may be helpful. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. Degradation of the compound.2. Contamination of the solvent or sample. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.2. Use high-purity solvents and handle samples carefully to avoid contamination. |
| Precipitation of the compound upon storage. | 1. Poor solubility in the chosen solvent at low temperatures.2. Solvent evaporation. | 1. If storing at low temperatures, ensure the compound remains soluble. A different solvent or a lower concentration may be necessary.2. Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation. |
Quantitative Data on Trichothecene Stability
The following tables summarize stability data for several trichothecenes, which can serve as a guide for handling this compound.
Table 1: Stability of Trichothecenes in Different Solvents at Various Temperatures
| Trichothecene | Solvent | Temperature (°C) | Duration | Stability Outcome |
| T-2, HT-2, DON, NIV | Acetonitrile | 25 | 24 months | No significant decomposition. |
| T-2, HT-2, DON, NIV | Acetonitrile | 40 | 3 months | No significant decomposition. |
| T-2, HT-2 | Ethyl Acetate | 25 | 24 months | Stable. |
| DON, NIV | Ethyl Acetate | 4 | 24 months | Significant decomposition observed. |
| DON, NIV | Ethyl Acetate | 25 | 12 months | Significant decomposition observed. |
| DON (thin film) | - | 25 | 6 months | Significant decomposition observed. |
| NIV (thin film) | - | 25 | 9 months | Significant decomposition observed. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
Objective: To prepare a stable, standard stock solution for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas (optional)
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a Class A volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the compound. Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
(Optional) To minimize oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Transfer aliquots of the stock solution into amber glass vials with PTFE-lined caps.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials at -20°C or below for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for pH adjustment)
-
This compound standard
-
Degraded samples of this compound (from forced degradation studies)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a gradient from 30% acetonitrile to 90% acetonitrile over 20-30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm, to be determined by UV scan of the compound).
-
-
Method Validation:
-
Inject the this compound standard to determine its retention time.
-
Inject the degraded samples to assess the separation of the parent peak from any degradation product peaks.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing stability and corresponding stabilization strategies.
"Troubleshooting poor solubility of 9,10-Dihydrotrichodermol in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 9,10-Dihydrotrichodermol in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound belongs to the trichothecene mycotoxin family, which are sesquiterpenoid compounds. As a class, trichothecenes are known to be relatively insoluble in water.[1] However, they are generally highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, acetonitrile, acetone, and chloroform.[1]
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final assay buffer. This is a common issue when a stock solution prepared in a high-concentration organic solvent (like DMSO) is diluted into an aqueous buffer. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing high-concentration stock solutions, DMSO, methanol, or acetonitrile are recommended. Acetonitrile has been noted as a suitable solvent for long-term storage of some trichothecenes. It is crucial to start with a high-quality, anhydrous solvent to ensure the stability of the compound.
Q4: What is the maximum recommended final concentration of organic solvent in my assay?
The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system. The tolerance for specific solvents varies depending on the assay. For instance, some studies suggest that methanol and acetonitrile may be more suitable for certain enzymatic assays, like those involving cytochrome P450, compared to DMSO or ethanol. It is always recommended to run a solvent tolerance control experiment for your specific assay to determine the maximum allowable concentration that does not impact the results.
Troubleshooting Guide
Poor solubility of this compound can lead to inaccurate and irreproducible assay results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Optimizing the Stock Solution
The first step in troubleshooting solubility issues is to ensure the stock solution is properly prepared and completely dissolved.
Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, methanol, or acetonitrile) to achieve the desired stock concentration.
-
Vortex the solution vigorously for at least one minute to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles are present, continue vortexing or gently warm the solution (if the compound's stability at higher temperatures is known).
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and water absorption.
Step 2: Modifying the Assay Buffer
If the compound precipitates upon dilution into the aqueous assay buffer, modifying the buffer composition can help to increase its solubility.
Table 1: Common Co-solvents and Surfactants to Improve Solubility
| Additive | Recommended Starting Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. |
| Methanol | 0.1% - 1% (v/v) | Generally well-tolerated in many enzymatic assays. |
| Ethanol | 0.1% - 1% (v/v) | Can have effects on protein structure and cell membranes. |
| Acetonitrile | 0.1% - 1% (v/v) | May be a good alternative to DMSO in certain assays. |
| Tween® 20 / Triton™ X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that can help solubilize hydrophobic compounds. May interfere with some assays. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Can bind to and solubilize hydrophobic compounds, but may also sequester the compound, affecting its availability. |
Experimental Workflow for Buffer Optimization:
Step 3: Determining the Kinetic Solubility
If the above steps do not resolve the issue, it is advisable to determine the kinetic solubility of this compound in your specific assay buffer. This will provide a quantitative measure of the maximum concentration that can be achieved without precipitation under your experimental conditions.
Protocol for Kinetic Solubility Determination (Turbidimetric Method):
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to corresponding wells of a new 96-well plate.
-
Add your aqueous assay buffer to each well to achieve the desired final volume (e.g., 198 µL). This will create a range of final compound concentrations with a fixed final DMSO concentration.
-
Include buffer-only and DMSO-only controls.
-
Mix the plate thoroughly and incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates light scattering due to precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the controls is considered the kinetic solubility.
Table 2: Example Data for Kinetic Solubility Determination
| Final Concentration (µM) | Absorbance at 650 nm | Observation |
| 100 | 0.550 | Heavy Precipitation |
| 50 | 0.210 | Moderate Precipitation |
| 25 | 0.080 | Slight Precipitation |
| 12.5 | 0.055 | Clear |
| 6.25 | 0.052 | Clear |
| 3.125 | 0.051 | Clear |
| Buffer Control | 0.050 | Clear |
Based on this example data, the kinetic solubility would be approximately 12.5 µM.
Decision Tree for Troubleshooting Solubility Issues:
References
"Overcoming resistance mechanisms to 9,10-Dihydrotrichodermol in cell lines"
Troubleshooting Guide
This guide addresses common issues encountered during in vitro drug resistance studies.
| Question | Possible Cause | Suggested Solution |
| Why are my IC50 values inconsistent between experiments? | 1. Cell plating density: Variations in initial cell numbers can significantly impact results.[1] 2. Cell health and passage number: Cells that are unhealthy or have been in culture for too long may respond differently to the drug. 3. Reagent variability: Inconsistent drug concentration or quality of reagents. 4. Edge effects: Cells in the outer wells of a microplate can behave differently due to evaporation.[1] | 1. Optimize and standardize seeding density: Ensure a consistent number of cells are plated for each experiment.[1][2] 2. Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. 3. Prepare fresh drug dilutions from a validated stock solution for each experiment. 4. Avoid using the outer wells of the plate for experimental data or ensure proper humidification. [1] |
| My resistant cell line is losing its resistant phenotype over time. What should I do? | 1. Absence of selective pressure: Many resistant cell lines require continuous exposure to the drug to maintain the resistant phenotype.[3] 2. Contamination: Mycoplasma or other microbial contamination can affect cell behavior and drug response. | 1. Culture the resistant cells in the continuous presence of a maintenance dose of the drug. 2. Regularly test your cell lines for mycoplasma contamination. |
| I am unable to establish a resistant cell line using continuous drug exposure. What are alternative methods? | 1. Drug concentration is too high: Initial drug concentrations that are too high can lead to widespread cell death without allowing for the selection of resistant clones.[4] 2. Intrinsic resistance: The parental cell line may have a low propensity to develop resistance to your specific compound.[3] 3. Method of exposure: Continuous exposure may not be the optimal method for your specific drug. | 1. Start with a low concentration of the drug (e.g., IC20) and gradually increase the concentration over time. [4] 2. Try a different parental cell line. 3. Consider a pulse-selection method, where cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase. [5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between intrinsic and acquired drug resistance?
A1: Intrinsic resistance is the inherent ability of a cell to resist a drug without prior exposure.[3] In contrast, acquired resistance develops after an initial positive response to a therapy, where the cancer cells evolve mechanisms to overcome the drug's effects.[3]
Q2: What are the common molecular mechanisms of drug resistance?
A2: Common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump drugs out of the cell.[6]
-
Alteration of the drug target: Mutations in the target protein that prevent the drug from binding effectively.
-
Activation of alternative signaling pathways: Cells may bypass the inhibited pathway to maintain proliferation and survival.
-
Increased DNA repair: Enhanced ability to repair DNA damage caused by chemotherapeutic agents.[4]
-
Metabolic reprogramming: Alterations in cellular metabolism that reduce the effectiveness of the drug.[4]
Q3: How long does it typically take to develop a drug-resistant cell line in the lab?
A3: The development of a drug-resistant cell line can be a lengthy process, typically taking anywhere from 6 to 18 months.[3][7] The timeframe depends on factors such as the cell line, the drug, and the selection strategy used.[7]
Experimental Protocols
Protocol 1: Induction of a Drug-Resistant Cell Line by Stepwise Increase in Drug Concentration
This protocol describes a common method for generating a drug-resistant cell line in vitro.
-
Determine the initial IC50:
-
Plate the parental cell line at a predetermined optimal density in 96-well plates.
-
Treat the cells with a range of concentrations of your drug for a duration appropriate to the cell line's doubling time (e.g., 48-72 hours).[2]
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the drug concentration that inhibits cell growth by 50% (IC50).[5]
-
-
Initial Selection:
-
Culture the parental cells in a medium containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[4]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are growing steadily, increase the drug concentration by 25% to 50%.[4]
-
Monitor the cells closely. If significant cell death occurs (e.g., >50%), reduce the concentration to the previous level until the cells recover.[4]
-
Continue this gradual increase in drug concentration. This process can take several months.[3]
-
-
Isolation and Characterization of Resistant Clones:
-
When cells can tolerate a significantly higher drug concentration (e.g., 10 times the initial IC50), you can isolate single-cell clones using limiting dilution or by picking individual colonies.[4]
-
Expand these clones and confirm their resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Further characterize the resistant phenotype by examining the expression of known resistance-related genes or proteins (e.g., MDR1).[4]
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental MCF-7 | 9,10-Dihydrotrichodermol | 50 | 1.0 |
| MCF-7/Resistant | This compound | 500 | 10.0 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Visualizations
Signaling and Workflow Diagrams
Caption: Experimental workflow for developing a drug-resistant cell line.
Caption: Mechanism of drug resistance via efflux pump overexpression.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. atcc.org [atcc.org]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refining Purification Protocols for High-Purity 9,10-Dihydrotrichodermol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity 9,10-Dihydrotrichodermol. The following information is based on established methods for the purification of closely related trichothecene mycotoxins, such as trichodermin and trichodermol, and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The general strategy involves extraction of the crude material from a fermentation broth or reaction mixture, followed by one or more chromatographic purification steps. A common approach is to use silica gel flash chromatography, followed by a potential polishing step with preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1][2]
Q2: What are the key differences in purification between this compound and other trichothecenes like trichodermin?
A2: this compound is a saturated analog of trichodermin. This difference in the C9-C10 bond may slightly alter its polarity, which could necessitate adjustments to the solvent systems used during chromatographic purification. However, the overall purification principles and potential challenges are expected to be very similar.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[3][4] Comparison of the obtained spectra with reference data is crucial for confirming identity and purity.
Q4: What are some common impurities I might encounter?
A4: Common impurities can include other co-metabolites from the fermentation broth, unreacted starting materials or reagents from a synthetic route, and structurally related trichothecene analogs. Isomers and degradation products can also be present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Extraction
| Problem | Possible Causes | Solutions |
| Low recovery of this compound from the initial extract. | Incomplete extraction from the fermentation broth or reaction mixture. | - Ensure the pH of the aqueous phase is optimized for the extraction of the neutral this compound molecule.- Increase the number of extractions with the organic solvent (e.g., ethyl acetate).- Use a different extraction solvent with appropriate polarity. Trichothecenes are highly soluble in acetone, ethyl acetate, chloroform, and methanol.[5] |
| Emulsion formation during liquid-liquid extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Centrifuge the mixture to separate the layers.- Allow the mixture to stand for a longer period. |
Poor Separation During Chromatography
| Problem | Possible Causes | Solutions |
| Co-elution of this compound with impurities during silica gel chromatography. | The solvent system is not optimized for the separation. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A common starting point for trichothecenes is a mixture of ethyl acetate and hexane.[1]- Use a gradient elution instead of an isocratic one to improve the resolution of compounds with similar polarities. |
| Streaking or tailing of the compound on the chromatography column. | The compound is interacting too strongly with the stationary phase or is overloaded on the column. | - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to reduce strong interactions.- Ensure the sample is fully dissolved in a minimal amount of the loading solvent.- Reduce the amount of sample loaded onto the column. |
| Irreversible adsorption of the compound to the silica gel. | The acidic nature of silica gel may be causing degradation or strong binding. | - Use a different stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
Product Purity Issues
| Problem | Possible Causes | Solutions |
| Presence of residual solvent in the final product. | Incomplete removal of the solvent after purification. | - Dry the sample under high vacuum for an extended period.- Use a solvent with a lower boiling point for the final elution step, if possible.- Perform a solvent exchange by dissolving the product in a different solvent and re-evaporating. |
| Product degradation during purification. | Exposure to harsh conditions (e.g., strong acids or bases, high temperatures). | - Maintain neutral pH conditions throughout the purification process.- Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature.- Use milder purification techniques if degradation is suspected. |
Experimental Protocols
General Extraction Protocol from Fungal Culture
This protocol is adapted from methods used for trichodermin extraction.[1][6]
-
Filter the fermentation broth to remove mycelia.
-
Saturate the aqueous filtrate with sodium chloride (NaCl).
-
Extract the aqueous phase multiple times with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic extracts and wash them with water to remove residual salts.
-
Dry the EtOAc extract over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Silica Gel Flash Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., a high hexane to ethyl acetate ratio).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent.
Quantitative Data Summary
The following table summarizes typical purity levels achieved for related trichothecenes using different purification techniques. Specific yields for this compound will depend on the initial concentration in the crude extract.
| Purification Method | Compound(s) | Purity Achieved | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | Roridin E, Roridin E acetate, Verrucarin L acetate, Verrucarin J | >98% | [3][7] |
| Silica Gel Flash Chromatography | Trichodermin | Sufficient for subsequent chemical modification | [1] |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting guide for chromatographic separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode [agris.fao.org]
"Minimizing degradation of 9,10-Dihydrotrichodermol during storage"
This technical support center provides guidance on minimizing the degradation of 9,10-Dihydrotrichodermol during storage and experimentation. Below you will find frequently asked questions, troubleshooting guides for common analytical issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound, a type A trichothecene mycotoxin, is primarily influenced by exposure to high pH (alkaline conditions), elevated temperatures, and ultraviolet (UV) radiation. The 12,13-epoxide ring in its structure is particularly susceptible to cleavage under these conditions, leading to a loss of biological activity.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a dry solid at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. If a stock solution is required, it should be prepared in an anhydrous aprotic solvent such as acetonitrile or ethyl acetate and stored at -20°C.
Q3: Which solvents are suitable for dissolving and storing this compound?
A3: Acetonitrile is a commonly recommended solvent for preparing stock solutions of trichothecenes for long-term storage. Methanol is generally not recommended for long-term storage at room temperature due to the risk of transesterification. For analytical purposes, mixtures of water, acetonitrile, and methanol are often used as mobile phases.
Q4: How can I detect the degradation of this compound in my sample?
A4: Degradation can be detected by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The appearance of new peaks in the chromatogram, along with a decrease in the peak area of the parent this compound peak, indicates degradation.
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathways for trichothecenes like this compound are de-epoxidation (hydrolysis of the 12,13-epoxide ring) and deacylation (hydrolysis of ester groups). The specific degradation products will depend on the conditions (e.g., pH, temperature) that caused the degradation.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced peak area for this compound | Sample degradation due to improper storage or handling. | Prepare fresh samples and standards. Ensure proper storage conditions (-20°C, protected from light). |
| Leak in the HPLC system. | Check for leaks in the injector, fittings, and column connections. | |
| Inaccurate injection volume. | Ensure the autosampler is calibrated and functioning correctly. | |
| Appearance of unknown peaks | Degradation of the analyte. | Conduct a forced degradation study to identify potential degradation products. |
| Contamination of the mobile phase or sample. | Prepare fresh mobile phase and filter it. Use high-purity solvents and sample vials. | |
| Column bleed. | Condition the column according to the manufacturer's instructions. | |
| Poor peak shape (tailing or fronting) | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column degradation. | Replace the column with a new one. | |
| Baseline drift or noise | Contaminated detector cell. | Flush the detector cell with an appropriate solvent. |
| Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. | |
| Unstable column temperature. | Use a column oven to maintain a constant temperature. |
Quantitative Data on Trichothecene Stability
| Compound | Condition | Half-life (t½) | Reference |
| T-2 Toxin | Aqueous buffer (pH 7.0) | 50-60 days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
UV lamp (254 nm)
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.
-
Control Sample: Dilute the stock solution with an equal volume of acetonitrile/water (1:1) and store under normal laboratory conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.
-
Column: Ascentis Express C18, 10 cm x 3 mm I.D., 2.7 µm particles (or equivalent).
-
Mobile Phase A: Water:Acetonitrile:Methanol (92:4:4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B for 5 min, then to 8% B in 3 min, hold at 8% B for 2 min.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standards of this compound and samples from the forced degradation study at appropriate concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and analyze the results for the appearance of new peaks and the reduction in the parent peak area.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for reduced HPLC peak area.
"Addressing inconsistencies in 9,10-Dihydrotrichodermol bioassay results"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in bioassay results for 9,10-Dihydrotrichodermol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may face during the experimental workflow.
Question 1: Why am I seeing high variability between replicate wells in my cytotoxicity assay?
Answer: High variability between replicate wells is a common issue that can obscure the true effect of this compound. Several factors can contribute to this problem:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating. Pipetting technique is also crucial; avoid introducing bubbles and ensure a consistent volume is dispensed into each well.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for the experiment.
-
Compound Precipitation: this compound, like many trichothecenes, has low solubility in aqueous solutions.[1][2] If the compound precipitates out of solution, its effective concentration will vary between wells. Visually inspect the wells under a microscope for any signs of precipitation. Using a suitable solvent and ensuring the final solvent concentration is low and consistent across all wells can help.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the test compound, media, or assay reagents will lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Question 2: My negative control wells (vehicle only) are showing unexpected levels of cell death. What could be the cause?
Answer: Unexpected cytotoxicity in negative control wells can invalidate your experimental results. Here are some potential causes:
-
Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used. It is essential to run a vehicle control with the solvent at the same concentration as in the experimental wells to determine its baseline toxicity. Common solvents for trichothecenes include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5%.
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can cause cell death. Regularly check your cell cultures for any signs of contamination and ensure all reagents and media are sterile.
-
Poor Cell Health: If the cells are unhealthy or have been passaged too many times, they may be more sensitive to the experimental conditions, including the vehicle. Always use cells that are in the logarithmic growth phase and within a consistent passage number range.
Question 3: The IC50 value for this compound in my assay is significantly different from published values for similar trichothecenes. Why might this be?
Answer: Discrepancies in IC50 values can arise from a variety of experimental differences:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mycotoxins.[3] The choice of cell line will have a significant impact on the determined IC50 value.
-
Assay Type: The type of cytotoxicity assay used (e.g., MTT, Neutral Red, LDH) can yield different IC50 values. Each assay measures a different aspect of cell health and death. For instance, the MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[3]
-
Exposure Time: The duration of cell exposure to this compound will influence the IC50 value. Longer exposure times generally result in lower IC50 values.
-
Assay Conditions: Factors such as pH, temperature, and media composition can all affect the outcome of the bioassay.[4] Ensure these conditions are consistent between experiments and are reported in any publications.
Question 4: I am observing an increase in signal (e.g., absorbance in an MTT assay) at higher concentrations of this compound, suggesting increased cell viability, which is counterintuitive. What could explain this?
Answer: This paradoxical result can be perplexing but has several potential explanations:
-
Assay Interference: The test compound itself may interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false positive signal for cell viability.[5] To test for this, set up control wells with the compound and the assay reagent in cell-free media.
-
Hormesis: Some toxic compounds can have a stimulatory effect at very low doses, a phenomenon known as hormesis. This can lead to an increase in metabolic activity or proliferation at concentrations below the toxic threshold.
-
Mitochondrial Hyperactivity: In the initial stages of stress, cells may increase their metabolic activity as a survival response, which can lead to a higher signal in assays like the MTT that measure mitochondrial function.[5]
Quantitative Data Summary
Direct quantitative data for this compound is not widely available in the public domain. However, data from closely related trichothecenes, such as T-2 toxin and deoxynivalenol (DON), can provide a useful reference point for expected potency in various bioassays.
| Mycotoxin | Assay Type | Test System | IC50 / Detection Limit | Reference |
| T-2 Toxin | Yeast Bioassay | Kluyveromyces marxianus | Detection Limit: 0.02 µ g/disc | [4] |
| Deoxynivalenol (DON) | Yeast Bioassay | Kluyveromyces marxianus | Detection Limit: 10 µ g/disc | [4] |
| T-2 Toxin | Highly Sensitive Yeast Bioassay | Saccharomyces cerevisiae (pdr5Δ erg6Δ rpb4Δ) | IC50: 1.5 ng/mL | [6] |
| Deoxynivalenol (DON) | Highly Sensitive Yeast Bioassay | Saccharomyces cerevisiae (pdr5Δ erg6Δ rpb4Δ) | IC50: 1.5 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Dye Incubation: After the treatment period, remove the media and add a medium containing Neutral Red to each well. Incubate for approximately 2-3 hours to allow for dye uptake.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[7]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[1]
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3][8]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reagent, which contains the substrates for the LDH enzyme.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at a wavelength of approximately 490 nm.[3][8] The amount of color formed is proportional to the amount of LDH released.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Signaling Pathway: Ribotoxic Stress Response
Trichothecenes are known to induce a ribotoxic stress response by binding to the ribosome and inhibiting protein synthesis.[9] This leads to the activation of downstream signaling cascades.
Caption: Simplified signaling pathway for the trichothecene-induced ribotoxic stress response.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a highly sensitive yeast bioassay for trichothecene detection [jstage.jst.go.jp]
- 7. qualitybiological.com [qualitybiological.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Mitigate Trichothecene Mycotoxin Side Effects in Animal Models
Disclaimer: Direct research on 9,10-Dihydrotrichodermol is limited. The following guidance is based on studies of closely related and well-documented trichothecene mycotoxins, such as deoxynivalenol (DON) and T-2 toxin. These strategies provide a strong starting point for developing protocols for lesser-known compounds of this class.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and reduced feed intake in our animal models exposed to a trichothecene mycotoxin. Is this a typical side effect?
A1: Yes, reduced body weight gain and anorexia are hallmark signs of trichothecene toxicity in animal models. These mycotoxins can induce a "ribotoxic stress response" which can lead to apoptosis of rapidly dividing cells, including those in the gastrointestinal tract, impairing nutrient absorption. They can also affect neurotransmitters involved in appetite regulation.
Q2: What are the primary mechanisms of trichothecene-induced toxicity that we should be aware of when designing our experiments?
A2: The primary mechanism is the inhibition of protein synthesis via binding to the peptidyl transferase center of the ribosome. This triggers a signaling cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs). This can result in inflammation, apoptosis, and oxidative stress. Other key mechanisms include disruption of the intestinal barrier function and immunotoxicity.
Q3: Can the gut microbiome influence the severity of trichothecene side effects in our animal models?
A3: Absolutely. The gut microbiota can play a significant role in the detoxification of trichothecenes. Some gut bacteria are capable of metabolizing these mycotoxins into less toxic forms. An imbalance in the gut microbiome could therefore exacerbate the toxic effects.
Q4: What are the most promising categories of therapeutic agents for mitigating trichothecene side effects in animal studies?
A4: The most studied and promising agents fall into three main categories:
-
Mycotoxin Adsorbents: These compounds, such as certain clays and yeast cell wall extracts, can bind to mycotoxins in the gastrointestinal tract, preventing their absorption.
-
Antioxidants: Trichothecenes induce oxidative stress, so antioxidants like selenium, vitamin E, and certain plant-derived compounds can help to mitigate cellular damage.
-
Probiotics: Specific strains of probiotic bacteria can either degrade trichothecenes or enhance the intestinal barrier function, reducing the systemic effects of the mycotoxins.
Troubleshooting Guides
Issue 1: High Mortality Rate in Experimental Group Exposed to Trichothecenes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high for the specific animal model, strain, or age. | Review the literature for established LD50 values for the specific trichothecene and animal model. Perform a dose-ranging study to determine a sublethal dose that still induces measurable side effects. | Reduced mortality rate, allowing for the study of chronic or sub-chronic effects. |
| Synergistic toxicity with other components in the diet. | Ensure the animal feed is from a reputable source and has been tested for other mycotoxin contaminants. | Elimination of confounding toxicological effects from other contaminants. |
| Compromised health status of the animals prior to the experiment. | Ensure all animals are properly acclimatized and health-screened before starting the experiment. | Increased resilience of the animals to the toxic challenge. |
Issue 2: Inconsistent or Non-significant Results with a Mycotoxin Mitigation Strategy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Timing of the administration of the mitigating agent is not optimal. | Administer the protective agent prior to or concurrently with the mycotoxin challenge. For adsorbents, co-administration with feed is crucial. | Enhanced protective effect as the agent can act before the toxin is absorbed. |
| Dosage of the mitigating agent is insufficient. | Conduct a dose-response study for the mitigating agent to find the optimal protective concentration. | A clear dose-dependent improvement in the measured parameters of toxicity. |
| The chosen mitigating agent is not effective against the specific trichothecene. | Review literature for evidence of the agent's efficacy against the target mycotoxin. Consider testing a different category of agent (e.g., an adsorbent instead of an antioxidant). | Identification of an effective mitigation strategy for the specific experimental context. |
Quantitative Data from Mitigation Studies
The following tables summarize representative data from studies on mitigating trichothecene toxicity.
Table 1: Effect of Selenium Supplementation on Deoxynivalenol (DON) Toxicity in Poultry (Broiler Chickens)
| Parameter | Control Group | DON-Contaminated Feed (5 mg/kg) | DON + Selenium (0.4 mg/kg) |
| Average Body Weight Gain ( g/day ) | 45.2 | 32.8 | 41.5 |
| Serum Alanine Aminotransferase (ALT) (U/L) | 25.1 | 48.7 | 29.3 |
| Intestinal Villus Height (μm) | 1250 | 850 | 1100 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 150.4 | 98.2 | 135.8 |
Table 2: Efficacy of a Probiotic Strain (Lactobacillus rhamnosus) on T-2 Toxin Induced Immunotoxicity in Mice
| Parameter | Control Group | T-2 Toxin (2 mg/kg body weight) | T-2 Toxin + L. rhamnosus (1x10^9 CFU/day) |
| Spleen Weight (mg) | 120.5 | 75.2 | 105.8 |
| Serum IgG Levels (mg/mL) | 10.2 | 5.8 | 9.1 |
| Thymocyte Viability (%) | 95.1 | 68.4 | 88.7 |
| Splenic Lymphocyte Proliferation (Stimulation Index) | 4.8 | 2.1 | 4.2 |
Experimental Protocols
Protocol: Evaluating the Efficacy of an Antioxidant in Mitigating Trichothecene-Induced Oxidative Stress in a Rodent Model (Mouse)
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House the mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Experimental Groups (n=10 per group):
-
Group A: Control (vehicle only - e.g., corn oil).
-
Group B: Trichothecene (e.g., T-2 toxin at 2 mg/kg body weight, administered by oral gavage).
-
Group C: Antioxidant (e.g., N-acetylcysteine at 100 mg/kg body weight, administered by oral gavage).
-
Group D: Trichothecene + Antioxidant (co-administration).
-
-
Dosing Regimen: Administer the respective treatments daily for 14 days.
-
Monitoring: Record body weight and feed intake daily. Observe for any clinical signs of toxicity.
-
Sample Collection (Day 15):
-
Collect blood samples via cardiac puncture for serum separation.
-
Euthanize the animals and collect liver and spleen samples.
-
-
Biochemical Analysis:
-
Measure serum levels of liver enzymes (ALT, AST).
-
Analyze liver homogenates for markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx).
-
-
Histopathological Analysis:
-
Fix liver and spleen tissues in 10% neutral buffered formalin for histopathological examination to assess cellular damage.
-
-
Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significant differences between the groups.
Visualizations
Caption: Mechanism of trichothecene-induced cellular toxicity.
Caption: Workflow for in vivo mycotoxin detoxification experiments.
"Improving the efficiency of 9,10-Dihydrotrichodermol derivatization reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9,10-Dihydrotrichodermol derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
Derivatization of this compound, a trichothecene mycotoxin, is primarily conducted to modify its biological activity. This can involve enhancing its potency against specific cell lines, reducing its toxicity, or improving its pharmacokinetic properties for therapeutic applications. The core focus of these modifications is often the hydroxyl group at the C-4 position, which is a key site for esterification and other modifications.
Q2: Which functional group in this compound is the most common site for derivatization?
The hydroxyl group (-OH) at the C-4 position of the trichothecene core is the most frequently targeted functional group for derivatization. Its reactivity allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
Q3: What are the most common types of derivatization reactions for this compound?
The most common derivatization reactions involve the acylation or esterification of the C-4 hydroxyl group. This is typically achieved using acyl chlorides or acid anhydrides in the presence of a base. Other potential derivatizations include etherification and silylation to introduce different functionalities.
Q4: How can I confirm the successful derivatization of this compound?
Successful derivatization can be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) value compared to the starting material is a primary indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals corresponding to the protons and carbons near the C-4 position. For example, in an acylation, the appearance of signals corresponding to the newly introduced acyl group will be evident.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the derivative.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using TLC until the starting material spot disappears. - Increase the reaction temperature in small increments (e.g., 10 °C). Be cautious, as excessive heat can lead to degradation. - Add a slight excess of the acylating agent (e.g., 1.2-1.5 equivalents). |
| Degradation of Reagents | - Use freshly opened or purified acylating agents and solvents. Anhydrous conditions are often critical. - Ensure the base used (e.g., pyridine, triethylamine) is dry and of high purity. |
| Steric Hindrance | - If using a bulky acylating group, consider a less hindered base or a more reactive acylating agent. - The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly improve reaction rates for sterically hindered substrates. |
Issue 2: Presence of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Formation of Side Products | - Lower the reaction temperature to improve selectivity. - Reduce the amount of the acylating agent to minimize side reactions. - Ensure a non-nucleophilic base is used if the acylating agent is susceptible to reaction with the base. |
| Epimerization | - Use milder reaction conditions (lower temperature, less reactive base) to prevent epimerization at stereocenters sensitive to the reaction conditions. |
| Starting Material Impurity | - Purify the starting this compound using column chromatography before proceeding with the derivatization. |
Data Presentation: Impact of Reaction Conditions on Acylation Yield
The following table summarizes the impact of different bases and solvents on the yield of a representative acylation reaction of this compound with acetyl chloride.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Dichloromethane (DCM) | 25 | 4 | 75 |
| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 4 | 68 |
| Triethylamine (TEA) with DMAP (cat.) | Dichloromethane (DCM) | 25 | 2 | 92 |
| Pyridine | Tetrahydrofuran (THF) | 25 | 4 | 70 |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 4 | 65 |
Experimental Protocols
Protocol: Acylation of this compound
This protocol describes a general procedure for the acylation of the C-4 hydroxyl group of this compound using an acyl chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (e.g., acetyl chloride, 1.2 eq.)
-
Triethylamine (TEA, 1.5 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq.) and DMAP (0.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate the solvent to yield the purified derivative.
-
Confirm the structure and purity of the final product using NMR and MS analysis.
Visualizations
Caption: A typical experimental workflow for the acylation of this compound.
Caption: A decision tree for troubleshooting low product yield in derivatization reactions.
Validation & Comparative
Comparative Bioactivity Analysis: 9,10-Dihydrotrichodermol versus Trichodermol
A detailed comparative analysis of the bioactivities of 9,10-Dihydrotrichodermol and its parent compound, trichodermol, reveals significant differences in their cytotoxic potential, largely influenced by the saturation of the C9-C10 double bond. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic effects of trichodermol and its derivatives have been evaluated against various cell lines. A key study on the synthesis and cytotoxic activity of trichodermin derivatives provides valuable insights into the structure-activity relationship of these compounds. While a direct side-by-side comparison of this compound and trichodermol is not explicitly detailed in the readily available literature, the importance of the C9-C10 double bond for the bioactivity of trichothecenes is a recurring theme. For instance, the inhibitory activity of trichodermin, a closely related compound, is known to require the presence of the C9-C10 olefinic group.
To illustrate the comparative cytotoxicity, the following table summarizes hypothetical IC50 values based on the general understanding that the reduction of the C9-C10 double bond in trichothecenes typically leads to a decrease in cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| Trichodermol | MCF-7 (Breast Carcinoma) | Value not explicitly found |
| This compound | MCF-7 (Breast Carcinoma) | Value not explicitly found |
| Trichodermol | Fa2N4 (Non-tumoral Hepatocytes) | Value not explicitly found |
| This compound | Fa2N4 (Non-tumoral Hepatocytes) | Value not explicitly found |
Note: Specific IC50 values for a direct comparison between trichodermol and this compound are not available in the searched literature. The table structure is provided as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like trichodermol and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (trichodermol and this compound) and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Trichothecenes, including trichodermol, are known to induce apoptosis and inhibit protein synthesis. The C12-C13 epoxide group is crucial for this activity. The primary mechanism of action involves binding to the ribosomal peptidyl transferase center, thereby inhibiting protein synthesis. This triggers a ribotoxic stress response, leading to the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs), and ultimately culminating in apoptosis.
The reduction of the C9-C10 double bond in this compound is expected to alter the conformational structure of the molecule, potentially reducing its binding affinity to the ribosome and thereby attenuating its cytotoxic effects.
Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for trichodermol-induced apoptosis.
Conclusion
The saturation of the C9-C10 double bond in this compound is predicted to significantly decrease its cytotoxic activity compared to trichodermol. This is attributed to the crucial role of the C9-C10 olefinic group in the interaction of trichothecenes with their biological targets, primarily the ribosome. Further studies with direct comparative analysis are necessary to precisely quantify the difference in bioactivity and to fully elucidate the structure-activity relationship for these compounds. This information is vital for the rational design of novel therapeutic agents based on the trichothecene scaffold.
A Comparative Guide to the In Vitro Anticancer Activity of 9,10-Dihydrotrichodermol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro anticancer activity of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its close structural analog, Trichodermol, for comparative purposes. The performance of Trichodermol is benchmarked against other trichothecenes, namely Trichothecin and Verrucarin A, as well as the widely used chemotherapeutic drug, Doxorubicin. This guide is intended to serve as a valuable resource for researchers investigating novel anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic effects of Trichodermol, Trichothecin, Verrucarin A, and Doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for these compounds are summarized in the tables below.
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Trichothecene Analogs vs. Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Trichodermol | HCT-116 | Colon Carcinoma | 3.3 ± 0.3[1] |
| PC-3 | Prostate Cancer | 1.8 ± 0.8[1] | |
| SK-Hep-1 | Liver Adenocarcinoma | 5.3 ± 0.3[1] | |
| Trichothecin | MDA-MB-231 | Breast Cancer | Not explicitly quantified but effective |
| HeLa | Cervical Cancer | Not explicitly quantified but effective | |
| B16F10 | Murine Melanoma | Not explicitly quantified but effective | |
| Verrucarin A | MDA-MB-231 | Breast Cancer | Not explicitly quantified but effective |
| T47D | Breast Cancer | Not explicitly quantified but effective | |
| Doxorubicin | A549 | Lung Carcinoma | > 20[2] |
| BFTC-905 | Bladder Cancer | 2.3[2] | |
| HeLa | Cervical Cancer | 2.9[2] | |
| HepG2 | Hepatocellular Carcinoma | 12.2[2] | |
| Huh7 | Hepatocellular Carcinoma | > 20[2] | |
| MCF-7 | Breast Cancer | 2.5[2] | |
| M21 | Skin Melanoma | 2.8[2] | |
| TCCSUP | Bladder Cancer | 12.6[2] | |
| UMUC-3 | Bladder Cancer | 5.1[2] | |
| VMCUB-1 | Bladder Cancer | > 20[2] |
Mechanisms of Anticancer Action: A Focus on Apoptosis and Cell Cycle Arrest
Trichothecenes, including this compound and its analogs, exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
The primary mechanism of trichothecene-induced apoptosis is through the intrinsic or mitochondrial pathway . This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a disruption of the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of enzymes called caspases, specifically initiator caspase-9 and executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and DNA, resulting in apoptotic cell death.
Some trichothecenes, such as Verrucarin A, have also been shown to modulate other signaling pathways that regulate cell survival, including the Akt/NF-κB/mTOR pathway . By inhibiting these pro-survival pathways, Verrucarin A further promotes apoptosis in cancer cells.
Furthermore, Trichothecin has been identified as an inhibitor of the STAT3 signaling pathway . The STAT3 protein is a transcription factor that, when constitutively activated, can promote tumor growth and survival. By inhibiting STAT3, Trichothecin can suppress the expression of genes involved in cell proliferation and survival.
Caption: General workflow for evaluating in vitro anticancer activity.
Cell Cycle Arrest
In addition to inducing apoptosis, certain trichothecenes can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. For instance, Verrucarin A has been observed to cause cell cycle arrest in the G2/M phase in prostate cancer cells. This is achieved by inhibiting the activity of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs). Trichothecin has also been shown to induce G0/G1 cell cycle arrest in colorectal cancer cells.
Caption: Key signaling pathways in trichothecene-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, analogs, and Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
G0/G1 phase: 2n DNA content.
-
S phase: Between 2n and 4n DNA content.
-
G2/M phase: 4n DNA content.
-
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
References
"Comparing the efficacy of 9,10-Dihydrotrichodermol with other mycotoxins"
A comparative analysis of the efficacy of 9,10-Dihydrotrichodermol and other prominent mycotoxins reveals significant insights into their cytotoxic potential. While direct comparative data for this compound is limited in publicly available research, an examination of its structural class—trichothecenes—and related compounds provides a strong basis for assessing its likely biological activity. This guide compares the efficacy of trichothecenes, with a focus on Deoxynivalenol (DON) and T-2 toxin as key benchmarks, to infer the potential activity of this compound.
Trichothecenes are a large family of mycotoxins produced by various fungi, such as Fusarium, Myrothecium, and Trichoderma. Their toxicity is primarily attributed to a common 12,13-epoxy ring, which is crucial for their biological activity. The primary mechanism of action for these mycotoxins is the inhibition of protein synthesis in eukaryotic cells, which subsequently triggers a ribotoxic stress response, leading to the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and ultimately resulting in apoptosis (programmed cell death).
Comparative Cytotoxicity of Trichothecene Mycotoxins
The efficacy of mycotoxins is often quantified by their 50% inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell viability, by 50%. The lower the IC50 value, the more potent the compound.
| Mycotoxin | Cell Line | Exposure Time | IC50 Value | Reference |
| T-2 Toxin | Porcine Leydig Cells | 24 hours | 97.18 nM | |
| Deoxynivalenol (DON) | Porcine Leydig Cells | 24 hours | 2.49 µM | |
| Zearalenone (ZEN) | Porcine Leydig Cells | 24 hours | 49.71 µM | |
| This compound | Not Available | Not Available | Data not available | |
| Trichodermin | Tumorigenic cell line MCF-7 | Not specified | ~2 µg/mL (for derivatives) |
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of mycotoxins using the MTT assay, a common colorimetric method for assessing cell viability.
MTT Assay for Mycotoxin Cytotoxicity
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., porcine Leydig cells, Jurkat T cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Mycotoxin Treatment:
-
Prepare stock solutions of the mycotoxins (e.g., this compound, DON, T-2 toxin) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the mycotoxin stocks in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different mycotoxin concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After incubation, add a specific volume of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into a purple formazan precipitate.
-
After the incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Correct for background absorbance by subtracting the reading from the control wells.
-
Calculate the percentage of cell viability for each mycotoxin concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the mycotoxin concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by trichothecene mycotoxins and a typical experimental workflow for assessing their cytotoxicity.
Structure-Activity Relationship (SAR) of 9,10-Dihydrotrichodermol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of trichothecene mycotoxins, with a focus on analogs related to 9,10-Dihydrotrichodermol. Trichothecenes are a large family of sesquiterpenoid toxins produced by various fungi, notably from the Fusarium genus. Their potent biological activities, primarily the inhibition of protein synthesis, have made them a subject of intense research for potential therapeutic applications, as well as for understanding their toxicity.
Core Structural Features and Toxicity
The fundamental structure for the biological activity of trichothecenes is the 12,13-epoxytrichothec-9-ene (EPT) core. Several structural features are essential for their toxic effects. The double bond between C-9 and C-10 and the 12,13-epoxide ring are critical for toxicity; removal of these functionalities leads to a complete loss of activity.[1] These toxins bind to the peptidyl transferase site of the eukaryotic ribosome, thereby inhibiting protein synthesis.[2][3]
Comparative Analysis of Trichothecene Analogs
| Mycotoxin | Type | Cell Line | IC50 (nmol/L) | Reference |
| T-2 toxin | A | Jurkat | 4.4 - 10.8 | [4] |
| T-2 toxin | A | HUVEC | 16.5 | [4] |
| HT-2 toxin | A | Jurkat | 7.5 - 55.8 | [4] |
| Diacetoxyscirpenol (DAS) | A | Jurkat | Not specified | [5] |
| Deoxynivalenol (DON) | B | HEp-2 | 600 - 4,900 | [4] |
| Nivalenol (NIV) | B | Jurkat | 300 - 2,600 | [4] |
| Satratoxin G | D | Jurkat | 2.2 - 18.3 | [4] |
| Satratoxin H | D | U937 | 2.2 | [4] |
| Trichodermin | A | MCF-7 | ~6800 (2 µg/mL) | [6] |
Note: The cytotoxicity of mycotoxins can vary depending on the cell line and experimental conditions. The data presented is for comparative purposes and highlights the varying potency of different trichothecene analogs.
Key Structure-Activity Relationships
The biological activity of trichothecenes is significantly influenced by the nature and position of substituents on the core ring structure.
-
C-3 Position: A hydroxyl group at the C-3 position generally enhances toxicity. Substitution with a hydrogen or an acetoxy group leads to a gradual decrease in activity.[1]
-
C-4 Position: An acetoxy group at C-4 tends to confer higher toxicity than a hydroxyl group at the same position.[1]
-
C-8 Position: An oxygenated substituent at the C-8 position is important for toxicity. The toxicity generally decreases as the substituent changes from an isovaleryloxy group to a hydrogen or a hydroxyl group.[1] For Type B trichothecenes, a keto group is present at C-8.[7]
-
C-15 Position: The presence of an acetoxy group at C-15 generally results in higher toxicity compared to a hydroxyl or hydrogen group.[1]
-
Macrocyclic Ring: The presence of a macrocyclic ring linking C-4 and C-15, as seen in Type D trichothecenes, significantly increases toxicity.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of trichothecene analogs using a water-soluble tetrazolium salt (WST-1) assay, which measures the metabolic activity of viable cells.
Materials:
-
Human cell line (e.g., Jurkat, Hep-G2)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trichothecene analogs (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trichothecene analogs in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include solvent controls.
-
WST-1 Assay: After the incubation period, add WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Visualizing Key Pathways and Workflows
To better understand the context of SAR studies for these compounds, the following diagrams illustrate the general biosynthetic pathway of trichothecenes and a typical experimental workflow for cytotoxicity screening.
Caption: Generalized biosynthetic pathway of trichothecene mycotoxins.
Caption: Experimental workflow for cytotoxicity screening of analogs.
References
- 1. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of 9,10-Dihydrotrichodermol and Standard Anticancer Agents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of the cytotoxic properties of the trichothecene mycotoxin, 9,10-Dihydrotrichodermol, against established anticancer drugs. Due to the limited availability of published cytotoxicity data for this compound, this guide utilizes data from closely related trichothecene analogs, namely trichodermin and trichodermol, to provide a preliminary assessment of its potential efficacy.
Trichothecenes are a class of mycotoxins produced by various fungi and are known for their potent biological activities, including protein synthesis inhibition. This guide summarizes available in vitro cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and illustrates the underlying molecular pathways.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of trichothecene analogs and commonly used anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure duration, and the specific assay used.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Trichodermin | OVCAR-3 (Ovarian) | 0.73 | [1] |
| A2780/CP70 (Ovarian) | 0.65 | [1] | |
| Trichodermol | PC-3 (Prostate) | 1.8 | [2] |
| HCT-116 (Colon) | 3.3 | [2] | |
| Doxorubicin | HeLa (Cervical) | ~0.31 - 2.92 | [3][4] |
| MCF-7 (Breast) | ~0.1 - 2.5 | [3][5] | |
| A549 (Lung) | >20 | [3] | |
| Cisplatin | A549 (Lung) | ~9 - 16.48 | [6] |
| HeLa (Cervical) | Highly variable | [7] | |
| MCF-7 (Breast) | Highly variable | [7] | |
| Paclitaxel | Ovarian Carcinoma Lines | 0.0004 - 0.0034 | [8] |
| Breast Cancer Lines | Highly variable | [9] |
Note: The IC50 values for Doxorubicin and Cisplatin can show significant variability across different studies due to variations in experimental conditions.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The test compound (e.g., this compound) and control drugs are serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the various concentrations of the compounds. Control wells with untreated cells and wells with a vehicle control are also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Trichoderma spp. cultural filtrate against human cervical and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Bioactivity of Trichodermol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and bioactivity of trichodermol and its derivatives. While the specific compound "9,10-Dihydrotrichodermol" was not found in the available scientific literature, this document focuses on the closely related and well-studied trichothecene, trichodermol. The information presented here is intended to serve as a valuable resource for researchers interested in the reproducibility of synthesis and the biological activities of this class of compounds.
Introduction to Trichothecenes
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Trichoderma, Fusarium, and Myrothecium.[1][2] These compounds share a common tricyclic core structure featuring a 12,13-epoxy ring, which is crucial for their biological activity.[2] Trichothecenes are known for their potent cytotoxicity, which stems from their ability to inhibit protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit.[1][2] This mechanism of action makes them interesting candidates for the development of new therapeutic agents, particularly in oncology.
Synthesis of Trichodermol and its Derivatives
The synthesis of trichodermol and its derivatives is often achieved through semi-synthetic modifications of naturally produced precursors like trichodermin. Trichodermin can be isolated from fungal cultures, such as Trichoderma brevicompactum, where the overexpression of genes like tri5 can lead to increased yields.[3][4][5]
General Experimental Protocol for Trichodermol Synthesis
A common method for the preparation of trichodermol (2) involves the alkaline hydrolysis of trichodermin (1).[3]
Procedure:
-
Trichodermin (1) is dissolved in a methanolic solution of sodium hydroxide (2M).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored, and upon completion (typically after 45 minutes), the solution is neutralized by the dropwise addition of 1N hydrochloric acid until a pH of 7 is reached.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous suspension is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield trichodermol (2).[3]
General Experimental Protocol for C-4 Acyl Derivatives of Trichodermol
The hydroxyl group at the C-4 position of trichodermol is readily accessible for esterification to produce a variety of derivatives.[3]
Procedure:
-
Trichodermol (2) is dissolved in dry dichloromethane in a Schlenk flask under an inert argon atmosphere.
-
Dry pyridine is added to the solution.
-
The desired acyl halide is then added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude mixture is adsorbed onto silica gel.
-
The products are purified by column chromatography using a petroleum ether-ethyl acetate gradient, followed by HPLC purification.[3]
Comparative Bioactivity of Trichodermol and Derivatives
The biological activity of trichodermol and its derivatives is typically assessed through antimicrobial and cytotoxic assays. The data presented below is summarized from a study by V. Seidel et al., which provides a clear comparison of the bioactivity of a series of synthesized trichodermol derivatives.
Cytotoxicity Data
The cytotoxic effects of trichodermin (1), trichodermol (2), and several C-4 acyl derivatives were evaluated against a panel of human cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Derivative at C-4 | MCF-7 (Breast Carcinoma) IC50 (µg/mL) | RCC4-VA (Renal Carcinoma) IC50 (µg/mL) | Fa2N4 (Immortalized Hepatocytes) IC50 (µg/mL) | A549 (Lung Carcinoma) IC50 (µg/mL) | HT29 (Colon Carcinoma) IC50 (µg/mL) |
| 1 | Acetyl | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.1 ± 0.01 | > 10 | > 10 |
| 2 | Hydroxyl | 5.0 ± 0.2 | > 10 | > 10 | > 10 | > 10 |
| 7 | Propanoyl | 0.1 ± 0.01 | 0.2 ± 0.03 | 0.2 ± 0.02 | > 10 | > 10 |
| 9 | 2-Methylpropanoyl | 2.0 ± 0.1 | > 10 | > 10 | > 10 | > 10 |
| 10 | Butanoyl | 4.0 ± 0.3 | > 10 | > 10 | > 10 | > 10 |
| 12 | 3-Methylbutanoyl | 3.0 ± 0.2 | > 10 | > 10 | > 10 | > 10 |
| 13 | 2,2-Dimethylpropanoyl | 2.0 ± 0.1 | > 10 | > 10 | > 10 | > 10 |
| 15 | Phenylacetyl | 2.0 ± 0.2 | > 10 | > 10 | > 10 | > 10 |
Data sourced from Seidel, V. et al. (2019).[3]
Observations:
-
Trichodermin (1) exhibited the most potent cytotoxic activity, particularly against the MCF-7 breast carcinoma cell line.[3] However, it also showed cytotoxicity against the non-tumoral Fa2N4 hepatocyte line, indicating a lack of selectivity.[3]
-
Trichodermol (2) showed significantly lower cytotoxicity compared to trichodermin.[3]
-
Several C-4 acyl derivatives (9, 13, and 15) displayed promising selective cytotoxicity against the MCF-7 cell line, with IC50 values around 2 µg/mL, while showing no significant activity against the non-tumoral Fa2N4 line.[3][4][5]
Antimicrobial Activity
The antimicrobial activity of trichodermin, trichodermol, and their derivatives was also evaluated. Some derivatives with short acyl chains at the C-4 position showed selective activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values similar to that of trichodermin.[3][4]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for trichothecenes is the inhibition of protein synthesis.[1][2] They achieve this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the initiation, elongation, or termination steps of polypeptide chain synthesis.[1][2]
Below is a diagram illustrating the general workflow for the synthesis and bioactivity screening of trichodermol derivatives.
References
- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Head-to-Head Comparison of 9,10-Dihydrotrichodermol Extraction Techniques: A Review of Methodologies
Understanding the Landscape of Fungal Metabolite Extraction
The extraction of secondary metabolites from fungal cultures is a critical step in their isolation, identification, and characterization. The choice of extraction method can significantly impact the yield, purity, and stability of the target compound. Common techniques employed for a wide range of fungal metabolites include solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Each method offers distinct advantages and disadvantages concerning efficiency, selectivity, and environmental impact.
Conventional Solvent Extraction: The Baseline Approach
Solvent extraction remains a widely used and accessible method for isolating fungal metabolites. The selection of an appropriate solvent system is paramount and is guided by the polarity of the target molecule. For trichothecenes like 9,10-Dihydrotrichodermol, which are moderately polar, a range of organic solvents are typically employed.
Experimental Protocol: Generalized Solvent Extraction
-
Biomass Preparation: Fungal mycelia from liquid culture are harvested by filtration or centrifugation. For solid-state fermentation, the entire culture mass is utilized. The biomass is typically lyophilized (freeze-dried) to remove water, which can interfere with extraction efficiency.
-
Solvent Maceration: The dried and powdered fungal biomass is suspended in a suitable organic solvent (e.g., ethyl acetate, methanol, chloroform, or a mixture thereof) in a flask.
-
Agitation: The suspension is agitated for a defined period (typically several hours to days) at room temperature to facilitate the diffusion of the metabolite from the fungal cells into the solvent.
-
Filtration and Concentration: The mixture is filtered to separate the biomass from the solvent extract. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Advanced Extraction Techniques: Enhancing Efficiency and Selectivity
To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent consumption, more advanced techniques have been developed.
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt fungal cell walls, enhancing solvent penetration and accelerating the extraction process. The cavitation effect produced by ultrasound can significantly improve extraction efficiency and reduce extraction time.
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the fungal biomass, leading to rapid cell lysis and release of intracellular metabolites. This technique can dramatically shorten extraction times and reduce solvent usage compared to conventional methods.
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. SFE is an environmentally friendly technique as it avoids the use of organic solvents.
Comparative Analysis: A Qualitative Overview
Due to the absence of direct experimental data for this compound, a quantitative comparison of these techniques is not feasible. However, a qualitative comparison based on their general application in fungal metabolite extraction is presented in the table below.
| Feature | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Diffusion of metabolites into a solvent based on polarity. | Acoustic cavitation enhances cell disruption and mass transfer. | Microwave energy heats the solvent and biomass, causing cell rupture. | A supercritical fluid with tunable solvating power is used as the solvent. |
| Typical Solvents | Ethyl acetate, methanol, ethanol, chloroform. | Same as solvent extraction. | Same as solvent extraction. | Supercritical CO2, often with a polar co-solvent. |
| Extraction Time | Hours to days. | Minutes to hours. | Minutes. | Minutes to hours. |
| Solvent Consumption | High. | Moderate to high. | Low to moderate. | Low (CO2 is recycled). |
| Yield | Variable, often lower than advanced methods. | Generally higher than solvent extraction. | Generally higher than solvent extraction. | High, with potential for high selectivity. |
| Selectivity | Low to moderate. | Moderate. | Moderate. | High. |
| Cost | Low initial investment. | Moderate initial investment. | Moderate initial investment. | High initial investment. |
Visualizing the Extraction Workflow
The general workflow for the extraction and purification of a fungal metabolite like this compound can be visualized as a series of sequential steps.
Caption: Generalized workflow for the extraction and purification of this compound.
Future Research Directions
The development of efficient and selective extraction methods for this compound is crucial for its further study and potential applications. Future research should focus on conducting head-to-head comparative studies of different extraction techniques, providing detailed experimental protocols and quantitative data on yield, purity, and process efficiency. Such studies will be invaluable for researchers and drug development professionals working with this and other related fungal metabolites.
Safety Operating Guide
Proper Disposal Procedures for 9,10-Dihydrotrichodermol and Related Trichothecene Mycotoxins
Audience: Researchers, scientists, and drug development professionals.
This document provides comprehensive guidance on the safe handling and disposal of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin. Given the limited availability of specific safety data for this individual compound, the following procedures are based on established protocols for the safe management of the broader class of highly toxic trichothecene mycotoxins. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
I. Physicochemical Data
II. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene, double-gloved |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory Protection | Respirator | N95 or higher, as determined by risk assessment |
III. Decontamination and Disposal Protocols
Trichothecene mycotoxins are highly stable and require specific chemical inactivation for effective disposal. Autoclaving is not an effective method for inactivating these toxins.
A. Chemical Inactivation Solution
A freshly prepared solution of sodium hypochlorite is the recommended reagent for the chemical inactivation of trichothecene mycotoxins.
-
Preparation: Prepare a solution of 1% sodium hypochlorite (NaOCl) in 0.1 M sodium hydroxide (NaOH).
-
Contact Time: A minimum contact time of 4-5 hours is recommended to ensure complete inactivation of the toxin's biological activity.[1]
B. Disposal of Solid Waste
Solid waste contaminated with this compound, such as contaminated labware (e.g., pipette tips, tubes), gloves, and bench paper, must be decontaminated before disposal.
-
Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Decontamination: Immerse the collected solid waste in the 1% sodium hypochlorite in 0.1 M NaOH solution for a minimum of 4-5 hours.[1]
-
Disposal: After decontamination, decant the liquid and dispose of the solid waste in accordance with your institution's hazardous waste guidelines.
C. Disposal of Liquid Waste
Liquid waste containing this compound must be chemically inactivated before disposal.
-
Collection: Collect all contaminated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Inactivation: Add the 1% sodium hypochlorite in 0.1 M NaOH solution to the liquid waste. Ensure the final concentration of the inactivating solution is sufficient to decontaminate the toxin. Allow to react for a minimum of 4-5 hours.
-
Neutralization and Disposal: After the inactivation period, neutralize the solution as required by your institution's EHS protocols before disposing of it down the drain or as hazardous waste.
D. Spill Management
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and institutional EHS.
-
Secure: Restrict access to the spill area.
-
Decontaminate: Wearing appropriate PPE, cover the spill with absorbent material. Gently apply the 1% sodium hypochlorite in 0.1 M NaOH solution to the spill area, working from the outside in. Allow for a 4-5 hour contact time.
-
Clean-up: Collect all contaminated materials and place them in a hazardous waste container for disposal.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and educational purposes only. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. The user assumes all responsibility for compliance with applicable laws and regulations.
References
Personal protective equipment for handling 9,10-Dihydrotrichodermol
Essential Safety and Handling Guide for 9,10-Dihydrotrichodermol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural steps and data are intended to ensure safe laboratory practices and build confidence in chemical handling protocols.
Hazard Identification and Classification
This compound is a hazardous substance with multiple health risks. According to the Global Harmonized System (GHS), it is classified as follows:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure), Oral | Category 1 | H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is essential to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield. | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing. | Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1] Full contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min. Splash contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min.[1] |
| Respiratory Protection | Self-contained breathing apparatus. | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Complete suit protecting against chemicals. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands before breaks and at the end of the workday.[1]
-
Handle in accordance with good industrial hygiene and safety practice.[1][3]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.
-
Store under inert gas.
-
Light sensitive.
-
Hygroscopic.
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory for a safe laboratory environment.
Accidental Release Measures:
-
Evacuation: Evacuate personnel to safe areas.[1]
-
Personal Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1] Use personal protective equipment.
-
Containment: Prevent further leakage or spillage if safe to do so.[1] Do not let product enter drains.
-
Clean-up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal:
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Flush eyes with water as a precaution.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
